Product packaging for 2,4-Dichloropyrimidine-5-carbaldehyde(Cat. No.:CAS No. 871254-61-4)

2,4-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B048034
CAS No.: 871254-61-4
M. Wt: 176.99 g/mol
InChI Key: MTIXQNKVUJSOQH-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carbaldehyde is a high-value, multi-functional heteroaromatic building block extensively employed in medicinal chemistry and drug discovery research. This compound features two distinct reactive sites: the aldehyde group at the 5-position and chlorine atoms at the 2- and 4-positions of the pyrimidine ring. This unique architecture allows for sequential and selective functionalization, making it a versatile scaffold for constructing diverse chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2N2O B048034 2,4-Dichloropyrimidine-5-carbaldehyde CAS No. 871254-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIXQNKVUJSOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597108
Record name 2,4-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871254-61-4
Record name 2,4-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde (CAS: 871254-61-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring two reactive chlorine atoms and an aldehyde group on a pyrimidine scaffold, allows for selective and sequential modifications. This enables the construction of diverse molecular libraries for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in the generation of compounds with potential antimicrobial and anticancer activities. Detailed experimental protocols and structured data presentations are included to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a solid at room temperature and serves as a crucial intermediate in various synthetic pathways.[1] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 871254-61-4[2]
Molecular Formula C₅H₂Cl₂N₂O[2]
Molecular Weight 176.99 g/mol [2]
IUPAC Name This compound
Synonyms 2,4-dichloro-5-pyrimidinecarboxaldehyde
Appearance Solid
Purity ≥97%[2]
Boiling Point 294°C at 760 mmHg
InChI 1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H
InChIKey MTIXQNKVUJSOQH-UHFFFAOYSA-N
SMILES O=CC1=CN=C(Cl)N=C1Cl[2]
Storage Conditions -20°C, stored under nitrogen, away from moisture[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process starting from readily available uracil. The general synthetic strategy involves the introduction of the aldehyde functionality at the 5-position, followed by chlorination of the hydroxyl groups at the 2- and 4-positions of the pyrimidine ring.

Synthetic Workflow

The following diagram illustrates a common synthetic route from uracil to this compound.

G Uracil Uracil HMU 5-Hydroxymethyluracil Uracil->HMU Barium Hydroxide, Formaldehyde DHPC 2,4-Dihydroxy-5- pyrimidinecarbaldehyde HMU->DHPC Manganese Dioxide, Chloroform DCPC 2,4-Dichloropyrimidine- 5-carbaldehyde DHPC->DCPC Phosphorus Oxychloride (POCl3)

Synthetic pathway from Uracil to the target compound.
Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.[1][3]

Step 1: Synthesis of 5-Hydroxymethyluracil

  • To a suspension of uracil (e.g., 25 g) in water (400 mL), add barium hydroxide octahydrate (15 g).

  • Slowly add 37% formaldehyde solution (54 mL) to the mixture.

  • Reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves.

  • Allow the reaction to stand at room temperature overnight.

  • Introduce carbon dioxide gas to precipitate barium carbonate.

  • Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

  • Reflux the substance with 70% ethanol (250 mL) for 2 hours.

  • Cool the mixture in a refrigerator for 4 hours to precipitate the product.

  • Filter and dry the solid to yield 5-hydroxymethyluracil (approx. 23 g, 73% yield).[1]

Step 2: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • To a suspension of 5-hydroxymethyluracil (23 g) in chloroform (400 mL), add manganese dioxide (100 g).

  • Heat the mixture to reflux for 10 hours.

  • Filter the hot mixture. The filter cake can be refluxed again with chloroform (200 mL) for 30 minutes and filtered to improve recovery.

  • Combine the chloroform filtrates and evaporate the solvent to obtain the crude product (approx. 14 g).

Step 3: Synthesis of this compound

  • Add the crude 2,4-dihydroxy-5-pyrimidinecarbaldehyde (14 g) to phosphorus oxychloride (100 mL).

  • Reflux the mixture for 5 hours.

  • Remove excess phosphorus oxychloride (approx. 50 mL) by evaporation.

  • Pour the residue into ice water (200 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent and purify the residue by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarbaldehyde (approx. 8.3 g).[1]

An alternative patented method involves the Vilsmeier-Haack formylation of uracil using thionyl chloride and DMF to produce the 2,4-dihydroxy-5-pyrimidinecarbaldehyde intermediate, which is then chlorinated with phosphorus oxychloride.[4] This method is reported to have good operability and high yield, making it suitable for industrial production.[4]

Reactivity and Derivatization

The chemical versatility of this compound stems from its three reactive sites, allowing for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the introduction of various nucleophiles, such as amines, to create mono- or di-substituted pyrimidine derivatives.[5] The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.

Aldehyde Group Transformations

The aldehyde group at the C5 position is a key functional handle for further modifications.[5] It can undergo a variety of reactions, including:

  • Oxidation: to form the corresponding carboxylic acid.[1]

  • Reductive amination: to introduce substituted amino groups.

  • Condensation reactions: with binucleophiles to construct fused N-heterocyclic systems, such as pyrimido[4,5-d]pyrimidines.[5]

  • Wittig reaction: to form carbon-carbon double bonds.

The combination of SNAr and aldehyde transformations allows for the generation of a vast array of complex molecules from this single starting material.

Derivatization Workflow

The following diagram illustrates the key derivatization strategies for this compound.

G DCPC 2,4-Dichloropyrimidine- 5-carbaldehyde SNAr Mono/Di-substituted Pyrimidines DCPC->SNAr Nucleophilic Aromatic Substitution (e.g., Amines) Fused Fused Heterocyclic Systems DCPC->Fused Condensation with Binucleophiles Oxidized Pyrimidine-5-carboxylic Acid DCPC->Oxidized Oxidation

Key derivatization pathways for the title compound.

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the importance of this scaffold in medicinal chemistry.

Antimicrobial Agents

The pyrimidine nucleus is a core component of essential biological molecules like nucleic acids, making it an attractive target for antimicrobial drug design.[6] Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7][8][9] For instance, compounds derived from dichlorophenyl-containing moieties have demonstrated efficacy against various bacterial and fungal strains.[5] The development of novel pyrimidine-based compounds is considered a promising strategy to combat the growing challenge of antimicrobial resistance.[5]

Anticancer Agents

The pyrimidine scaffold is also prevalent in many anticancer drugs.[10][11] Derivatives of this compound have been investigated as potential inhibitors of enzymes and receptors implicated in cancer progression.[5][12] The ability to readily functionalize the pyrimidine core allows for the design of targeted therapies aimed at specific cancer-related pathways.[5][13]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis from uracil and the ability to undergo selective functionalization at its three reactive sites make it an indispensable tool for medicinal chemists. The demonstrated potential of its derivatives as antimicrobial and anticancer agents highlights the continued importance of this scaffold in the development of new and effective therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis protocols, and relevant reaction pathways for 2,4-Dichloropyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is a heterocyclic compound with significant applications in the synthesis of various pyrimidine derivatives. Its chemical characteristics are fundamental for its use in further chemical modifications.

PropertyValueCitations
Molecular Formula C₅H₂Cl₂N₂O[1][2][3][4]
Molecular Weight 176.99 g/mol [1][2][4][5]
IUPAC Name This compound[1]
CAS Number 871254-61-4[2][3]
Physical Form Solid[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from uracil. The aldehyde group can be oxidized to a carboxylic acid, and the chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the creation of diverse pyrimidine derivatives.[6]

A common method for the preparation of this compound involves the following steps, starting from uracil.[6][7]

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde from Uracil

  • To a reaction vessel, add uracil and dimethylformamide (DMF).

  • Control the temperature to below 40°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C.

  • Monitor the reaction using High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.

  • Once the reaction is complete, cool the system to room temperature.

  • Pour the cooled reaction mixture into water to precipitate the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

  • React the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in the previous step with phosphorus oxychloride.

  • Upon completion of the reaction, the resulting 2,4-dichloro-5-pyrimidinecarbaldehyde can be isolated and purified.

This synthetic pathway provides a reliable method for producing this compound for further use in drug development and chemical synthesis.

The following diagram illustrates the key steps in the synthesis of this compound from the starting material, uracil.

Synthesis_Workflow Uracil Uracil Intermediate 2,4-dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate DMF, Thionyl Chloride (< 40°C) FinalProduct This compound Intermediate->FinalProduct Phosphorus Oxychloride

Synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8] This reactivity allows for the introduction of various functional groups, such as amines and alkoxides, at the C2 and C4 positions. These reactions are crucial for building more complex molecular architectures, which is a key aspect of developing new pharmaceutical compounds.[8] The aldehyde group at the C5 position also offers a site for further chemical transformations.

References

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloropyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, spectroscopic data, and a detailed synthesis protocol.

Chemical Identity and Synonyms

IUPAC Name: this compound

CAS Number: 871254-61-4

Molecular Formula: C₅H₂Cl₂N₂O

Molecular Weight: 176.99 g/mol

Synonyms:

  • 2,4-dichloro-5-pyrimidinecarboxaldehyde

  • 5-Pyrimidinecarboxaldehyde, 2,4-dichloro-

  • 2,4-dichloro-5-formylpyrimidine

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Physical State Solid
Boiling Point 294 °C at 760 mmHg
Storage Temperature -20 °C, under nitrogen, away from moisture
Purity ≥97%
Monoisotopic Mass 175.9544181 Da
Topological Polar Surface Area 42.9 Ų
XlogP 1.6
Mass Spectrometry (m/z) [M+H]⁺: 176.96170, [M+Na]⁺: 198.94364, [M-H]⁻: 174.94714

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature. This multi-step synthesis starts from uracil and proceeds through formylation and subsequent chlorination.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • To a suspension of uracil in dimethylformamide (DMF), slowly add thionyl chloride at a temperature maintained below 40 °C.

  • After the addition is complete, maintain the reaction mixture at a temperature between 35 and 40 °C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into water, which will cause the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, to precipitate.

  • Isolate the solid product by filtration.

Step 2: Synthesis of this compound

  • Treat the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from the previous step with phosphorus oxychloride.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthetic pathway for this compound, providing a clear visual representation of the chemical transformations involved.

Synthesis_Pathway Uracil Uracil Intermediate 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Uracil->Intermediate SOCl₂, DMF Product 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate->Product POCl₃

Caption: Synthetic pathway of this compound.

The logical workflow for the synthesis and purification of the target compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Uracil, SOCl₂, DMF reaction1 Formylation Reaction start->reaction1 intermediate Isolate Intermediate: 2,4-Dihydroxy-5- pyrimidinecarbaldehyde reaction1->intermediate reaction2 Chlorination Reaction with POCl₃ intermediate->reaction2 quench Quench Reaction reaction2->quench extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify final_product 2,4-Dichloropyrimidine- 5-carbaldehyde purify->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Profile of 2,4-Dichloropyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 2,4-dichloropyrimidine-5-carbaldehyde. This compound is of significant interest in medicinal chemistry and drug discovery due to its reactive sites that allow for diverse chemical modifications. This document compiles available experimental and predicted spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignmentReference
10.39SingletAldehyde proton (CHO)[1]
9.01SingletPyrimidine proton (Ar-H)[1]

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~185Aldehyde Carbonyl (C=O)
~160C4-Cl
~158C2-Cl
~155C6-H
~130C5-CHO

Note: The above ¹³C NMR data is predicted based on typical chemical shifts for similar structures and has not been experimentally verified in the cited literature.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1550, ~1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~800-600StrongC-Cl stretch

Note: The above IR data is predicted based on characteristic absorption frequencies for the functional groups present and has not been experimentally verified in the cited literature.

Table 4: Mass Spectrometry (MS) Data
m/zIonMethodReference
175.95[M]ESI-MS[2]
176.99[M+H]⁺ESI-MS

Note: The exact mass is calculated as 175.9544 Da.[2] The presence of two chlorine atoms would lead to a characteristic isotopic pattern with M, M+2, and M+4 peaks in a 9:6:1 ratio.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Mix thoroughly using a vortex mixer until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Press the powder under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Vial

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The analysis will reveal the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. The isotopic distribution pattern due to the two chlorine atoms should be observed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation  Proton & Carbon Environment IR->Structure_Elucidation  Functional Groups MS->Structure_Elucidation  Molecular Weight & Formula Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

References

Determining the Solubility of 2,4-Dichloropyrimidine-5-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-dichloropyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical synthesis, in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for researchers to determine these values experimentally. The guide details established methodologies, focusing on the robust shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, it presents a generalized experimental workflow and a summary of the known physicochemical properties of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its dichlorinated pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and preclinical development. Solubility data informs critical process parameters such as reaction conditions, solvent selection for crystallization, and the preparation of solutions for screening and analysis.

This guide provides a detailed protocol for the experimental determination of the solubility of this compound, enabling researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Properties of this compound

While specific solubility data is scarce, a summary of the known physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₂Cl₂N₂O
Molecular Weight 176.99 g/mol
Appearance Solid (form may vary)
Boiling Point 294 °C at 760 mmHg
CAS Number 871254-61-4

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical method, such as HPLC.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for the analysis of small organic molecules (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid from the supernatant, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

    • Develop a suitable HPLC method to achieve good separation and detection of the compound. This includes selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered supernatant samples (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation Add excess solute to solvent in vials B 2. Equilibration Agitate at constant temperature (24-48h) A->B C 3. Separation Centrifuge and filter the supernatant B->C D 4. Quantification (HPLC) Analyze supernatant concentration C->D E 5. Data Analysis Calculate solubility from calibration curve D->E

Solubility Determination Workflow

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4), a chemical intermediate used in industrial and scientific research. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction[1]

Signal Word: Warning[2][3]

Hazard Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₅H₂Cl₂N₂O[2][4]
Molecular Weight 176.99 g/mol [2][4]
Appearance Solid
Boiling Point 294°C at 760 mmHg
Storage Temperature -20°C, stored under nitrogen, away from moisture[4]

Safe Handling and Storage

Proper handling and storage procedures are paramount to preventing exposure and accidents.

Handling
  • Ventilation: Handle in a well-ventilated place.[3][5] Use only outdoors or in a well-ventilated area.[6][7] Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[7][8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including fire/flame resistant and impervious clothing.[3][5] Wear protective gloves, eye protection, and face protection.[1][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][7][9] Do not eat, drink, or smoke when using this product.[1][3] Contaminated work clothing should not be allowed out of the workplace.[1][3]

  • General Precautions: Avoid contact with skin and eyes.[3][5] Avoid formation of dust and aerosols.[3][5] Use non-sparking tools.[3][5] Prevent fire caused by electrostatic discharge steam.[3][5]

Storage
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5][6][7][9]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents and strong acids.[5][8][9]

Exposure Controls and Personal Protection

A systematic approach to hazard control is necessary to protect laboratory personnel.

Hazard_Control_Hierarchy cluster_controls Hierarchy of Hazard Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Figure 1: Hierarchy of Hazard Controls.
Engineering Controls

  • Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practice.[3]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[10]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use.[3][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[10]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate First-Aid Response cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Exposure->Inhalation Skin_Contact Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Exposure->Skin_Contact Eye_Contact Eye Contact Rinse with pure water for at least 15 minutes. Exposure->Eye_Contact Ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Seek_Medical Consult a Doctor or Poison Control Center Immediately Inhalation:f1->Seek_Medical If symptoms persist Skin_Contact:f1->Seek_Medical Consult a doctor Eye_Contact:f1->Seek_Medical Consult a doctor Ingestion:f1->Seek_Medical

Figure 2: First-Aid Response Workflow.
  • Inhalation: Move the victim into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5] Consult a doctor.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[5] Consult a doctor.[5]

  • Ingestion: Rinse mouth with water.[3][5] Do not induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[3][5] Call a doctor or Poison Control Center immediately.[3][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]

  • Specific Hazards: No data available for specific hazards arising from the chemical.[5] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation.[3][5] Avoid breathing mist, gas, or vapors.[3][5] Avoid contacting with skin and eye.[3][5] Use personal protective equipment, including chemical-impermeable gloves.[3][5] Ensure adequate ventilation.[3][5] Remove all sources of ignition.[3][5] Evacuate personnel to safe areas.[3][5]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[5] Do not let the chemical enter drains.[5] Discharge into the environment must be avoided.[5]

  • Containment and Cleaning Up: Collect and arrange disposal.[3][5] Keep the chemical in suitable and closed containers for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[2]

  • Most important symptoms/effects, acute and delayed: No data available.[5]

Ecological Information
  • Discharge into the environment must be avoided.[5] Do not let this chemical enter the environment.[9]

Disposal Considerations

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Dispose of contents/container to an approved waste disposal plant.[1][7][9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde from Uracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-dichloropyrimidine-5-carbaldehyde, a crucial intermediate in pharmaceutical synthesis, starting from the readily available raw material, uracil. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactivity, stemming from the two chlorine atoms and the aldehyde group, allows for diverse chemical modifications, making it a key precursor for drug discovery and development. The synthesis of this compound from uracil is a common and cost-effective approach. This guide will explore two principal methods: a direct formylation followed by chlorination, and a multi-step process involving hydroxymethylation and oxidation prior to chlorination.

Synthetic Pathways

Two main synthetic routes for the preparation of this compound from uracil have been established and are detailed below.

Route 1: Vilsmeier-Haack Formylation and Subsequent Chlorination

This route involves the direct introduction of a formyl group at the 5-position of the uracil ring using a Vilsmeier-Haack reagent, followed by the chlorination of the resulting 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Synthetic_Pathway_1 Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1 DMF, Thionyl Chloride (Vilsmeier-Haack Reaction) Product 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate1->Product Phosphorus Oxychloride (POCl3) (Chlorination)

Caption: Vilsmeier-Haack formylation route.

Route 2: Hydroxymethylation, Oxidation, and Chlorination

This alternative pathway proceeds through the initial formation of 5-hydroxymethyluracil, which is then oxidized to the corresponding aldehyde, followed by the final chlorination step.

Synthetic_Pathway_2 Uracil Uracil Intermediate1 5-Hydroxymethyluracil Uracil->Intermediate1 Barium Hydroxide, Formaldehyde Intermediate2 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2 Manganese Dioxide, Chloroform (Oxidation) Product 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate2->Product Phosphorus Oxychloride (POCl3) (Chlorination) Experimental_Workflow_1 cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_chlorination Chlorination cluster_workup Work-up & Isolation cluster_product Final Product Reagents Uracil DMF Thionyl Chloride Reaction Add Uracil to DMF. Slowly add Thionyl Chloride at < 40°C. Heat to 35-40°C for 10h. Reagents->Reaction Chlorination Add Phosphorus Oxychloride. Heat to 80°C for 2-5h. Reaction->Chlorination Workup Pour into ice water. Extract with Toluene. Wash with saturated NaCl. Concentrate and dry. Chlorination->Workup Product This compound Workup->Product Experimental_Workflow_2 cluster_hydroxymethylation Hydroxymethylation cluster_isolation1 Isolation of 5-Hydroxymethyluracil cluster_oxidation Oxidation cluster_isolation2 Isolation of Intermediate cluster_chlorination Chlorination cluster_workup Work-up & Purification cluster_product Final Product Hydroxymethylation Add Uracil to Barium Hydroxide solution. Add Formaldehyde and reflux. React overnight at room temperature. Isolation1 Introduce CO2 gas. Filter to remove Barium Carbonate. Evaporate water. Recrystallize from 70% Ethanol. Hydroxymethylation->Isolation1 Oxidation Add 5-Hydroxymethyluracil and Manganese Dioxide to Chloroform. Reflux for 10 hours. Isolation1->Oxidation Isolation2 Filter while hot. Evaporate Chloroform. Oxidation->Isolation2 Chlorination Add 2,4-Dihydroxy-5-pyrimidinecarbaldehyde to POCl3. Reflux for 5 hours. Isolation2->Chlorination Workup Evaporate excess POCl3. Pour into ice water. Extract with Ethyl Acetate. Dry and purify by column chromatography. Chlorination->Workup Product This compound Workup->Product

The Formation of 2,4-Dichloropyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] Its unique structure, featuring two reactive chlorine atoms at the C2 and C4 positions and an aldehyde group at the C5 position, allows for sequential and selective functionalization.[1] This makes it a valuable intermediate for synthesizing a diverse range of complex molecules, including various fused N-heterocyclic systems.[1][2] This guide provides an in-depth look at the primary mechanism for its formation, focusing on the synthesis from readily available starting materials, detailed experimental protocols, and the underlying reaction mechanisms.

Core Synthetic Pathway: From Uracil to this compound

The most prevalent and well-documented synthesis of this compound begins with uracil. The process is a two-step reaction sequence involving an initial formylation followed by a chlorination step.

  • Step 1: Formylation of Uracil : Uracil is first converted to 2,4-dihydroxy-5-pyrimidinecarbaldehyde (also known as 5-formyluracil). This is typically achieved through a Vilsmeier-Haack reaction.[3][4]

  • Step 2: Chlorination : The intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is subsequently chlorinated to yield the final product, this compound. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[2][3][5]

G Uracil Uracil Intermediate 2,4-Dihydroxy-5-pyrimidinecarbaldehyde (5-Formyluracil) Uracil->Intermediate Vilsmeier-Haack Reaction (e.g., DMF, SOCl₂) FinalProduct This compound Intermediate->FinalProduct Chlorination (e.g., POCl₃)

Caption: Overall synthetic workflow for this compound.

Detailed Mechanism of Formation

Part 1: The Vilsmeier-Haack Reaction for Uracil Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6] In this synthesis, it is used to introduce a formyl (-CHO) group at the C5 position of the pyrimidine ring. The reaction involves an electrophilic substitution with a Vilsmeier reagent, which is a halomethyleniminium salt.[6]

1. Formation of the Vilsmeier Reagent: The Vilsmeier reagent, typically the chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

2. Electrophilic Aromatic Substitution: The pyrimidine ring of uracil, particularly in its 2,4-dihydroxy tautomeric form, is sufficiently electron-rich to be attacked by the electrophilic Vilsmeier reagent. The attack occurs at the C5 position, which is activated by the hydroxyl groups at C2 and C4. Subsequent hydrolysis of the resulting iminium species yields the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Reagent SOCl2 SOCl₂ SOCl2->Reagent Uracil Uracil (2,4-Dihydroxypyrimidine tautomer) Intermediate Iminium Salt Intermediate Uracil->Intermediate + Vilsmeier Reagent Product 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) G Start 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Step1 Activation with POCl₃ Start->Step1 Intermediate Reactive Phosphate Ester Intermediate Step1->Intermediate Step2 Nucleophilic Attack by Cl⁻ Intermediate->Step2 FinalProduct 2,4-Dichloropyrimidine- 5-carbaldehyde Step2->FinalProduct

References

The Biological Versatility of 2,4-Dichloropyrimidine-5-carbaldehyde: A Gateway to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carbaldehyde is a highly reactive and versatile synthetic building block that serves as a crucial starting material for the generation of a diverse array of heterocyclic compounds with significant biological activities. While the core molecule itself is primarily a reactive intermediate with limited inherent biological activity, its true value lies in its ability to be readily functionalized at the C2, C4, and C5 positions to yield derivatives with potent and specific biological effects. This technical guide provides a comprehensive overview of the biological activities of key derivatives of this compound, focusing on their roles as anticancer agents and kinase inhibitors. This document details quantitative biological data, experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of derivatives of this compound is most evident in their potent inhibition of various protein kinases and their cytotoxic effects on cancer cell lines. The following tables summarize the in vitro activities of representative derivatives.

Table 1: FAK Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives

Compound IDModification from CoreFAK IC₅₀ (µM)Reference
8a 2,4-dianilino substitution0.047 ± 0.006[1][2]
8c 2,4-dianilino substitution0.030 ± 0.007[1]
8d 2,4-dianilino substitution0.040 ± 0.011[1]
12s 2,4-diaminopyrimidine cinnamyl derivative0.047[3]
10c N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivative< 1[4]

Table 2: VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDModification from CoreVEGFR-2 IC₅₀ (nM)Reference
12d Pyrrolo[2,3-d]pyrimidine with biaryl urea moiety11.9
15c Pyrrolo[2,3-d]pyrimidine with biaryl urea moiety13.6
60 Pyrrolo[2,3-d]pyrimidine with fluorinated diarylurea52.4[5]
61 Pyrrolo[2,3-d]pyrimidine with m-toluyl urea tail (NH linker)11.9[5]
62 Pyrrolo[2,3-d]pyrimidine with m-toluyl urea tail (ether linker)13.7[5]
20d Pyrrolo[3,2-d]pyrimidine derivative2.5[6]
5k Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide136[7]

Table 3: CDK9 Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives

Compound IDModification from CoreCDK9 InhibitionReference
2g 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineStrong inhibitory activity[8]
- 2,4,5-trisubstituted pyrimidinesPotent HIV-1 NNRTIs[9]

Table 4: Antiproliferative Activity of Various Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
8a 2,4-DianilinopyrimidineH1975 (Lung)0.044 ± 0.011[1][2]
8a 2,4-DianilinopyrimidineA431 (Skin)0.119 ± 0.036[1][2]
12s 2,4-Diaminopyrimidine cinnamylMGC-803 (Gastric)0.24[3]
12s 2,4-Diaminopyrimidine cinnamylHCT-116 (Colon)0.45[3]
12s 2,4-Diaminopyrimidine cinnamylKYSE30 (Esophageal)0.44[3]
10c N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamideHCT116, HeLa, MDA-MB-231, A3750.08 - 0.31[4]
61 Pyrrolo[2,3-d]pyrimidineHUVEC (Endothelial)0.31 ± 0.01[5]
62 Pyrrolo[2,3-d]pyrimidineHUVEC (Endothelial)3.74 ± 0.18[5]
5k Halogenated Pyrrolo[2,3-d]pyrimidineVarious29 - 59[7]

Experimental Protocols

Detailed methodologies for the synthesis of bioactive derivatives and their subsequent biological evaluation are crucial for reproducibility and further development.

Synthesis of Bioactive Derivatives from this compound

General Procedure for the Synthesis of 2,4-Dianilinopyrimidine Derivatives (FAK Inhibitors):

This protocol is a generalized representation based on synthetic strategies for FAK inhibitors.[1][2]

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4. To a solution of 2,4,5-trichloropyrimidine (a related starting material, though direct substitution on 2,4-dichloro-5-formylpyrimidine is also feasible) in a suitable solvent such as 2-butanol, add an equivalent of the first aniline derivative and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated, typically at 80°C, for an extended period (e.g., 72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling.

  • Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at C2. The product from Step 1 is then reacted with a second, different aniline derivative. The reaction is carried out in a suitable solvent with a base, similar to the first step, to yield the 2,4-dianilinopyrimidine core.

  • Step 3: Further Modifications. The aldehyde group at the C5 position can be further modified, for instance, by reduction to an alcohol or oxidation to a carboxylic acid, followed by amide coupling reactions to introduce additional diversity.

  • Purification. The final products are typically purified by column chromatography on silica gel.

General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (VEGFR-2/CDK Inhibitors):

This protocol is a generalized representation based on synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives.[10][8]

  • Step 1: Synthesis of a Key Intermediate. A common strategy involves the reaction of a substituted amine with 4-chloro-2-thiomethylpyrimidine carboxaldehyde (derived from this compound) in the presence of a base like DIPEA.

  • Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core. The intermediate from Step 1 undergoes an intramolecular cyclization reaction, often promoted by a base such as cesium carbonate and heating, sometimes under microwave irradiation, to form the pyrrolo[2,3-d]pyrimidine scaffold.

  • Step 3: Further Functionalization. The resulting pyrrolo[2,3-d]pyrimidine can be further functionalized, for example, through substitution reactions at the remaining chloro or thiomethyl groups, or by modifying the substituent introduced in Step 1.

  • Purification. Purification of the final compounds is typically achieved through column chromatography.

Biological Assays

MTT Assay for Antiproliferative Activity:

This colorimetric assay is widely used to assess cell viability.

  • Cell Seeding. Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment. The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization. The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol):

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup. The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate for that kinase, and the test compound at various concentrations.

  • Initiation of Reaction. The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Incubation. The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.

  • Detection. The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., using the ADP-Glo™ kinase assay).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

  • IC₅₀ Calculation. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival.

Signaling Pathways

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Proliferation Cell Proliferation, Survival, Migration Rac1->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FAK_Inhibitor 2,4-Dianilinopyrimidine FAK Inhibitor FAK_Inhibitor->FAK Inhibition

Caption: FAK Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGFR2_Inhibitor Pyrrolo[2,3-d]pyrimidine VEGFR-2 Inhibitor VEGFR2_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF CDK9_CyclinT->DSIF_NELF Phosphorylates Promoter Promoter RNAPII->Promoter Gene Gene RNAPII->Gene Moves along DSIF_NELF->RNAPII Transcription_Elongation Transcription Elongation CDK9_Inhibitor 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitor CDK9_Inhibitor->CDK9_CyclinT Inhibition Promoter->DSIF_NELF Pausing Gene->Transcription_Elongation

Caption: CDK9 Signaling in Transcription and Inhibition.

Experimental and Logical Workflows

Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (C2 and C4 positions) Start->SNAr Aldehyde_Mod Aldehyde Modification (C5 position) Start->Aldehyde_Mod SNAr->Aldehyde_Mod Aldehyde_Mod->SNAr Derivatives Diverse Library of Pyrimidine Derivatives Aldehyde_Mod->Derivatives Bio_Assay Biological Activity Screening (e.g., Kinase Assays, Cytotoxicity) Derivatives->Bio_Assay Lead_Compound Lead Compound Identification Bio_Assay->Lead_Compound

Caption: General Synthetic and Screening Workflow.

Conclusion

This compound stands out as a pivotal scaffold in medicinal chemistry, enabling the synthesis of a vast number of derivatives with significant therapeutic potential. The ease of functionalization at its three reactive sites allows for the fine-tuning of biological activity, leading to the discovery of potent and selective inhibitors of key cellular targets such as FAK, VEGFR-2, and CDK9. The data and protocols presented in this guide underscore the importance of this chemical entity in the ongoing quest for novel anticancer and other therapeutic agents. Further exploration of the chemical space around the this compound core is warranted to uncover new lead compounds for drug development.

References

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of the pivotal chemical intermediate, 2,4-Dichloropyrimidine-5-carbaldehyde. This versatile compound, characterized by its reactive dichloropyrimidine core and a strategically positioned aldehyde group, has emerged as a crucial building block in medicinal chemistry and drug discovery. This document details its historical context within the development of pyrimidine chemistry, provides a thorough examination of its synthetic routes with detailed experimental protocols, and presents its key chemical properties and spectroscopic data. Furthermore, it explores the compound's significant role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.

Introduction and Historical Context

This compound is a white solid that serves as an important intermediate in pharmaceutical synthesis. Its chemical structure, featuring two reactive chlorine atoms at the 2 and 4 positions and an aldehyde group at the 5-position of the pyrimidine ring, allows for a variety of chemical transformations. These include nucleophilic substitution reactions at the chlorinated positions and various modifications of the aldehyde group, such as oxidation to a carboxylic acid or conversion to other functional groups.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development and application of the Vilsmeier-Haack reaction. This formylation reaction, first described by Anton Vilsmeier and Albrecht Haack in 1927, has become a fundamental method for the introduction of an aldehyde group onto electron-rich aromatic and heteroaromatic rings. The application of this reaction to pyrimidine precursors, particularly uracil and its derivatives, paved the way for the synthesis of 5-formylpyrimidines, which are key precursors to this compound. The subsequent chlorination of these formylated pyrimidines, a common transformation in heterocyclic chemistry, affords the title compound.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₅H₂Cl₂N₂O[1][2]
Molecular Weight 176.99 g/mol [1][2]
CAS Number 871254-61-4[2][3]
Appearance White to light yellow solid[4]
Boiling Point 294 °C at 760 mmHg[5]
Storage Temperature -20°C, under nitrogen, away from moisture[2][5]
Purity ≥97%[2]
InChI 1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H[1]
InChIKey MTIXQNKVUJSOQH-UHFFFAOYSA-N[1]
SMILES O=CC1=CN=C(Cl)N=C1Cl[2]

Spectroscopic Data:

  • Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 177. The presence of two chlorine atoms will result in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4] High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the carbonyl (C=O) stretching vibration is observed around 1663 cm⁻¹, and N-H stretching vibrations appear in the range of 3486–3461 cm⁻¹.[6] For this compound, a strong carbonyl absorption is anticipated in a similar region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton and a singlet for the proton on the pyrimidine ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms. The aldehydic carbon will appear significantly downfield. For the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the aldehydic carbon (CHO) resonates at approximately 181.9 ppm.[6] The other carbon signals will be in the aromatic region, with their chemical shifts influenced by the chlorine and nitrogen atoms.

Synthesis of this compound

The most common and industrially relevant synthetic routes to this compound start from readily available uracil. These methods typically involve a formylation step followed by chlorination.

Synthesis from Uracil via 5-Hydroxymethyluracil

This two-step process involves the initial formation of 5-hydroxymethyluracil, which is then oxidized and subsequently chlorinated.

Experimental Protocol:

Step 1: Synthesis of 5-Hydroxymethyluracil [7]

  • To a suspension of uracil (25 g) in 400 mL of water, add barium hydroxide octahydrate (15 g).

  • Slowly add 37% formaldehyde solution (54 mL) to the mixture.

  • Reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves.

  • Allow the reaction to stand at room temperature overnight.

  • Introduce carbon dioxide gas to precipitate barium carbonate.

  • Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

  • Reflux the substance with 250 mL of 70% ethanol for two hours.

  • Cool the mixture in a refrigerator for four hours to precipitate 5-hydroxymethyluracil.

  • Filter and dry the product to obtain a white, pure solid.

    • Yield: 23 g (73%)

Step 2: Synthesis of this compound [7]

  • Add 5-hydroxymethyluracil (23 g) to 400 mL of chloroform.

  • Add manganese dioxide (100 g) to the suspension.

  • Heat the mixture to reflux for 10 hours.

  • Filter the hot mixture. The filter cake is refluxed with 200 mL of chloroform for 30 minutes and filtered again. This process is repeated once more.

  • Combine the chloroform filtrates and evaporate to obtain the crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14 g).

  • Add the crude product (14 g) to 100 mL of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 5 hours.

  • Remove approximately 50 mL of phosphorus oxychloride by evaporation.

  • Pour the residue into 200 g of ice water.

  • Extract the aqueous mixture three times with 100 mL of ethyl acetate.

  • Combine the ethyl acetate layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain pure, white this compound.

    • Yield: 8.3 g

Synthesis_from_Uracil_via_5-Hydroxymethyluracil Uracil Uracil Step1 1. Ba(OH)₂·8H₂O, HCHO, H₂O, Reflux 2. CO₂ Uracil->Step1 Hydroxymethyluracil 5-Hydroxymethyluracil Step1->Hydroxymethyluracil Step2 1. MnO₂, Chloroform, Reflux 2. POCl₃, Reflux Hydroxymethyluracil->Step2 FinalProduct 2,4-Dichloropyrimidine- 5-carbaldehyde Step2->FinalProduct

Synthesis from Uracil via 5-Hydroxymethyluracil.
Synthesis from Uracil via Vilsmeier-Haack Reaction

A more direct approach involves the Vilsmeier-Haack formylation of uracil to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde, which is then chlorinated.

Experimental Protocol: [8]

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • In a suitable reaction vessel, add uracil to dimethylformamide (DMF).

  • Control the temperature below 40 °C and slowly add thionyl chloride dropwise.

  • After the addition is complete, maintain the temperature between 35 and 40 °C.

  • Monitor the reaction by HPLC until the uracil is completely consumed (typically 8-12 hours).

  • Cool the system to room temperature and pour it into water to precipitate 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

  • Filter and dry the solid product.

Step 2: Synthesis of this compound

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde from the previous step to phosphorus oxychloride.

  • Heat the mixture to 80 °C and monitor the reaction by HPLC (typically 2-5 hours).

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with saturated sodium chloride solution.

  • Concentrate and dry the organic phase to obtain this compound.

Vilsmeier-Haack_Synthesis_Workflow Uracil Uracil Formylation Formylation (35-40 °C) Uracil->Formylation Vilsmeier SOCl₂ / DMF (Vilsmeier Reagent Formation) Vilsmeier->Formylation Dihydroxy 2,4-Dihydroxy- 5-pyrimidinecarbaldehyde Formylation->Dihydroxy Chlorination POCl₃ (80 °C) Dihydroxy->Chlorination FinalProduct 2,4-Dichloropyrimidine- 5-carbaldehyde Chlorination->FinalProduct

Vilsmeier-Haack Synthesis Workflow.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various nucleophiles. The aldehyde group provides a handle for a wide range of transformations, including oxidation, reduction, and condensation reactions.

This versatile reactivity makes this compound a valuable building block in the synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors.

Role in the Synthesis of CDK4/6 Inhibitors

This compound and its derivatives are key intermediates in the synthesis of several cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs used in cancer therapy.

  • Ribociclib: This drug is used to treat certain types of breast cancer. While various synthetic routes to Ribociclib exist, many rely on the construction of a pyrrolo[2,3-d]pyrimidine core, for which this compound serves as a foundational precursor. The pyrimidine-5-carbaldehyde moiety is crucial for building the fused ring system of the final drug molecule.

  • Trilaciclib: Used to decrease the incidence of chemotherapy-induced myelosuppression, Trilaciclib also features a complex heterocyclic core derived from a pyrimidine starting material. Although some reported syntheses of Trilaciclib start from other pyrimidine derivatives to avoid potential impurities, the fundamental pyrimidine-5-carbaldehyde structure is central to the overall synthetic strategy.

The general synthetic logic involves using the dichloropyrimidine-5-carbaldehyde scaffold to build the core of the kinase inhibitor through a series of nucleophilic substitutions and cyclization reactions.

Drug_Development_Pathway Start 2,4-Dichloropyrimidine- 5-carbaldehyde Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Intermediate1 Substituted Pyrimidine Intermediate Reaction1->Intermediate1 Reaction2 Further Functionalization & Cyclization Intermediate1->Reaction2 CoreScaffold Core Heterocyclic Scaffold (e.g., pyrrolo[2,3-d]pyrimidine) Reaction2->CoreScaffold FinalSteps Final Synthetic Steps CoreScaffold->FinalSteps API Active Pharmaceutical Ingredient (e.g., Ribociclib, Trilaciclib) FinalSteps->API

References

Commercial Suppliers and Technical Guide for 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its commercial availability, key chemical and physical properties, detailed synthesis protocols, and its application in the development of targeted cancer therapies through the inhibition of Cyclin-Dependent Kinase (CDK) signaling pathways.

Commercial Availability

This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. Below is a summary of prominent suppliers and their typical product specifications.

SupplierCAS NumberMolecular Weight ( g/mol )PurityAdditional Information
Sigma-Aldrich 871254-61-4176.99≥97%Available through their ChemScene partner.
ChemScene 871254-61-4176.99≥97%Offers custom synthesis and commercial production services.
Aceschem 871254-61-4176.99≥95%Provides NMR, MSDS, and CoA documentation.
BLD Pharm 871254-61-4176.99Offers various analytical documentation including NMR, HPLC, LC-MS, and UPLC.
Lianhe Aigen Pharma Co., Ltd. 871254-61-4176.98
ChemicalBook 871254-61-4176.99Lists various suppliers and pricing information.
Manchester Organics 871254-61-4176.99
Ascendex Scientific, LLC 871254-61-4176.988

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties, along with safety information, is crucial for handling and utilizing this compound in a research setting.

PropertyValueReference
Molecular Formula C₅H₂Cl₂N₂O--INVALID-LINK--
Molecular Weight 176.99 g/mol --INVALID-LINK--
CAS Number 871254-61-4--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Boiling Point 294 °C at 760 mmHg--INVALID-LINK--
Purity ≥95% or ≥97%--INVALID-LINK--, --INVALID-LINK--
Storage Store at -20°C, under nitrogen, away from moisture--INVALID-LINK--
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501--INVALID-LINK--

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack formylation of a uracil derivative being a common approach.

Method 1: Vilsmeier-Haack Reaction from Uracil

This protocol is based on a patented method for the preparation of this compound.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

  • To a suitable reaction vessel, add uracil and dimethylformamide (DMF).

  • While maintaining the temperature below 40°C, slowly add thionyl chloride dropwise.

  • After the addition is complete, maintain the reaction temperature between 35-40°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the product.

  • Isolate the solid 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Chlorination to this compound

  • Combine the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 with phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for a specified period (e.g., 2-5 hours).

  • After the reaction is complete, cool the mixture.

  • Carefully quench the reaction mixture by pouring it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Chlorination Uracil Uracil Dihydroxy 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Uracil->Dihydroxy Vilsmeier-Haack Formylation DMF_SOCl2 DMF, SOCl₂ (<40°C then 35-40°C) FinalProduct 2,4-Dichloropyrimidine- 5-carbaldehyde Dihydroxy->FinalProduct Chlorination POCl3 POCl₃ (Reflux)

Caption: Synthetic workflow for this compound.

Role in Drug Discovery: Targeting CDK Signaling Pathways

This compound is a crucial building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. A prominent application is in the development of Cyclin-Dependent Kinase (CDK) inhibitors, a class of targeted cancer therapeutics.

The CDK Signaling Pathway in Cancer

Cyclin-Dependent Kinases are a family of protein kinases that play a critical role in regulating the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. CDKs, in conjunction with their regulatory partners, cyclins, control the progression of the cell through its various phases (G1, S, G2, M).

For instance, the CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

Inhibition of specific CDKs can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. This makes CDKs attractive targets for cancer drug development.

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition activates transcription for Proliferation Uncontrolled Cell Proliferation G1_S_Transition->Proliferation CDK_Inhibitor CDK Inhibitor (Derived from 2,4-Dichloropyrimidine- 5-carbaldehyde) CDK_Inhibitor->CDK46_CyclinD inhibits CDK_Inhibitor->Proliferation Apoptosis Apoptosis CDK_Inhibitor->Apoptosis

Caption: CDK4/6 signaling pathway and the mechanism of its inhibition.

Synthesis of CDK Inhibitors

The reactive chlorine atoms and the aldehyde group on the this compound scaffold allow for versatile chemical modifications. Through nucleophilic substitution and condensation reactions, complex heterocyclic structures with potent CDK inhibitory activity can be synthesized. These molecules are designed to fit into the ATP-binding pocket of the target CDK, thereby preventing its kinase activity and halting the cell cycle.

G Start 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate1 Monosubstituted Pyrimidine Derivative Start->Intermediate1 Reaction at C2 or C4 Step1 Nucleophilic Aromatic Substitution (SNAr) Final_Inhibitor Potent CDK Inhibitor Intermediate1->Final_Inhibitor Modification of aldehyde and/or remaining Cl Step2 Further Functionalization (e.g., Condensation, Cross-coupling)

Caption: General workflow for synthesizing CDK inhibitors.

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidine Derivatives from 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloropyrimidine-5-carbaldehyde is a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its structure features three distinct reactive sites: two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and an aldehyde group at the C5 position, which can participate in various condensation reactions.[1] This trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of diverse libraries of pyrimidine derivatives for drug discovery and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3]

This document provides detailed protocols and application notes for key synthetic transformations utilizing this compound as a starting material.

Synthesis of this compound

The starting material itself can be synthesized from readily available uracil through a multi-step process. A common route involves the formylation of uracil to produce 2,4-dihydroxy-5-pyrimidinecarbaldehyde, followed by a chlorination step.[4][5]

Experimental Protocol: Two-Step Synthesis from Uracil

Step 1: Vilsmeier-Haack Formylation of Uracil [5]

  • To a three-neck flask, add uracil (1 eq) and dimethylformamide (DMF, 1.5-3 eq).

  • Cool the mixture and slowly add thionyl chloride (2-4 eq) dropwise, ensuring the temperature is maintained below 40 °C.

  • After the addition is complete, maintain the reaction temperature at 35-40 °C for 8-12 hours. Monitor the reaction progress using HPLC until the uracil is completely consumed.[5]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • The product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, will precipitate. Collect the solid by filtration and dry.

Step 2: Chlorination with Phosphorus Oxychloride [4][5]

  • In a flask equipped with a reflux condenser, add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1 eq) obtained from the previous step to phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours.[4]

  • After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Pour the residue slowly into a stirred ice-water mixture.[4]

  • The crude product, this compound, will precipitate as a solid.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the purified product. A purity of >99% can be achieved.[4]

Workflow for Synthesis of this compound

G cluster_0 Synthesis Pathway Uracil Uracil Intermediate 2,4-Dihydroxy-5- pyrimidinecarbaldehyde Uracil->Intermediate 1. DMF, SOCl₂ (Vilsmeier-Haack) FinalProduct 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate->FinalProduct 2. POCl₃ (Chlorination)

Caption: Synthesis of the starting material from Uracil.

Application I: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, enhanced by the two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[6][7] This regioselectivity allows for the controlled, stepwise introduction of different substituents.

General Workflow for SNAr Reactions

G cluster_0 SNAr Reaction Workflow Start 2,4-Dichloropyrimidine- 5-carbaldehyde MonoSub 4-Substituted-2-chloro- pyrimidine derivative Start->MonoSub + Nucleophile 1 (R¹-NH₂) (Regioselective at C4) DiSub 2,4-Disubstituted pyrimidine derivative MonoSub->DiSub + Nucleophile 2 (R²-NH₂) (Substitution at C2)

Caption: Stepwise substitution via SNAr reactions.

Experimental Protocol: Regioselective Amination at C4

This protocol is adapted for the reaction of this compound with a primary or secondary amine.

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or THF (10 mL) in a round-bottom flask.

  • Add the desired amine nucleophile (1.1 mmol, 1.1 eq).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq), to the mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor by TLC. Reactions are often complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-amino-2-chloro-pyrimidine-5-carbaldehyde derivative.

Data Presentation: SNAr Reactions

The following table summarizes representative SNAr reactions on dichloropyrimidines.

Nucleophile (R-NH₂)BaseSolventTemp (°C)Product (Yield %)Reference
AnilineNaHCO₃Ethanol754-Anilino-2-chloropyrimidine (95%)[6]
MorpholineTEAEthanolReflux4-Morpholino-2-chloropyrimidine derivative[8]
Piperazine DerivativeTEAEthanolReflux4-(Piperazin-1-yl)-2-chloropyrimidine derivative[9]
Various AnilinesDIPEAIsopropanolReflux4-Anilino-5-bromo-2-chloropyrimidine derivatives[9]

Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. On 2,4-dichloropyrimidine substrates, this palladium-catalyzed reaction also shows a preference for the C4 position, enabling the regioselective introduction of aryl or heteroaryl groups.[10][11]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation RedElim R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration input1 R¹-X (Dichloropyrimidine) input1->OxAdd input2 R²-B(OR)₂ (Boronic Acid/Ester) input2->Transmetal base->Transmetal

Caption: General mechanism for Suzuki-Miyaura coupling.[12]

Experimental Protocol: Microwave-Assisted Suzuki Coupling at C4

This protocol is based on efficient microwave-assisted methods.[11][13]

  • In a microwave reaction vial, combine this compound (1 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol, 1.1 eq), and a base such as K₂CO₃ (3 mmol, 3 eq).

  • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).[11]

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[11]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the product by column chromatography to yield the 4-aryl-2-chloropyrimidine-5-carbaldehyde.

Data Presentation: Suzuki-Miyaura Reactions
Boronic AcidCatalyst (mol%)BaseSolventConditionsYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW, 120°C, 15 min92[11][13]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW, 120°C, 15 min94[11][13]
Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW, 120°C, 15 min91[11]
3-Furanylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂OMW, 120°C, 15 min84[11]
Phenylboronic acidPd(PPh₃)₄ (2.7)K₂CO₃Toluene/EtOH/H₂O55°C, 12 h>80 (di-coupled)[10]

Application III: Condensation Reactions of the Aldehyde Group

The aldehyde at the C5 position is a key functional handle for building fused N-heterocyclic systems, which are of significant interest in medicinal chemistry.[1] A common transformation is the Claisen-Schmidt condensation with a ketone to form a chalcone (an α,β-unsaturated ketone), which can then undergo further cyclization reactions.[1]

Experimental Protocol: Claisen-Schmidt Condensation
  • Dissolve the pyrimidine-5-carbaldehyde derivative (1 mmol) and an appropriate acetophenone or other ketone (1 mmol) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours until TLC indicates the consumption of the starting materials. A precipitate (the chalcone product) may form during the reaction.

  • If a precipitate forms, collect it by filtration, wash with cold water and ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice water and acidify carefully with dilute HCl to precipitate the product.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Workflow for Fused Heterocycle Synthesis

G cluster_0 Synthesis of Fused Pyrimidines Start Pyrimidine-5-carbaldehyde Derivative Chalcone Pyrimidine Chalcone (α,β-Unsaturated Ketone) Start->Chalcone 1. Ketone (R-CO-CH₃) Base (NaOH) (Claisen-Schmidt) Fused Fused Heterocyclic System (e.g., Pyrimido[4,5-d]pyrimidine) Chalcone->Fused 2. Binucleophile (e.g., Guanidine) (Cyclocondensation)

Caption: Pathway to fused pyrimidines via condensation.

Application in Drug Discovery: Targeting Kinase Signaling

Many pyrimidine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] For instance, substituted pyrimidines form the core of numerous FDA-approved kinase inhibitors such as Imatinib. The diverse derivatives synthesized from this compound can be screened for activity against various kinases. A common target is the tyrosine kinase family, which is involved in cell proliferation, differentiation, and survival.

Illustrative Signaling Pathway: Tyrosine Kinase Inhibition

G cluster_pathway Simplified Tyrosine Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Signal Transduction Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding Site

Caption: Inhibition of a signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carbaldehyde is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing carbaldehyde group at C5, allows for sequential and regioselective functionalization. This enables the construction of diverse chemical libraries and the synthesis of complex molecular architectures with significant biological activity.

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidines is a critical aspect of their synthetic utility. Generally, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack. However, this selectivity can be modulated by various factors, including the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.

Application in Drug Development: CDK4/6 Inhibitors

A prominent application of SNAr reactions on pyrimidine scaffolds is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These enzymes are key regulators of the cell cycle, and their inhibition has emerged as a powerful strategy in cancer therapy. Several approved CDK4/6 inhibitors, such as Trilaciclib, utilize a substituted pyrimidine core derived from intermediates like this compound.

The general synthetic approach involves the selective substitution of the chlorine atoms on the pyrimidine ring with various amine nucleophiles to build the core structure of the final drug molecule. The aldehyde group can be further elaborated to introduce additional diversity and functionality.

Mechanism of Action of CDK4/6 Inhibitors

CDK4/6 inhibitors exert their anticancer effects by arresting the cell cycle in the G1 phase, thereby preventing cancer cell proliferation. They act on the Cyclin D-CDK4/6-Rb-E2F pathway, a critical checkpoint in cell cycle progression. In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which forms a complex with CDK4 or CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of Rb, keeping it bound to E2F and thus halting the cell cycle.

Experimental Protocols

The following protocols provide a general framework for performing SNAr reactions on this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific nucleophiles.

Protocol 1: Regioselective C4-Amination with Primary and Secondary Amines

This protocol describes the generally favored substitution at the C4 position with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or other suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add the amine nucleophile (1.0-1.2 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-chloro-4-aminopyrimidine-5-carbaldehyde derivative.

Protocol 2: Regioselective C2-Amination with Tertiary Amines

This protocol leverages the unique reactivity of tertiary amines to achieve substitution at the C2 position, a less common outcome for this substrate. This reaction proceeds through an in-situ N-dealkylation of an intermediate.

Materials:

  • This compound

  • Tertiary amine nucleophile

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Standard laboratory glassware and stirring equipment

  • TLC supplies

  • Purification supplies

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.25 M).

  • To this solution at room temperature, add the tertiary amine (2.0 eq) dropwise. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours. For less reactive amines, gentle heating may be required.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-chloro-2-aminopyrimidine-5-carbaldehyde derivative.

Data Presentation

The regioselectivity of the SNAr reaction on this compound is highly dependent on the nature of the amine nucleophile. The following table summarizes the expected major products and typical yields based on literature for similar substrates.

Nucleophile TypePosition of SubstitutionExpected Major ProductTypical Yield Range
Primary AminesC42-Chloro-4-(alkyl/arylamino)pyrimidine-5-carbaldehyde60-90%
Secondary AminesC42-Chloro-4-(dialkyl/alkylarylamino)pyrimidine-5-carbaldehyde65-95%
Tertiary AminesC24-Chloro-2-(secondary amino)pyrimidine-5-carbaldehyde50-85%
AnilinesC42-Chloro-4-(phenylamino)pyrimidine-5-carbaldehyde55-80%

Note: Yields are indicative and can vary based on the specific nucleophile and reaction conditions.

Visualizations

Experimental Workflow: Regioselective SNAr on this compound

G cluster_0 General SNAr Workflow cluster_1 Regioselectivity start This compound reaction Reaction in Solvent (e.g., EtOH, DCM) start->reaction reactants Amine Nucleophile + Base reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Monosubstituted Product purification->product choice Choice of Amine primary_secondary Primary or Secondary Amine choice->primary_secondary tertiary Tertiary Amine choice->tertiary c4_product C4-Substituted Product primary_secondary->c4_product c2_product C2-Substituted Product tertiary->c2_product

Caption: Workflow for regioselective SNAr reactions.

Signaling Pathway: CDK4/6 Inhibition in Cell Cycle Regulation

G cluster_pathway CDK4/6-Rb Pathway cluster_inhibition Mechanism of Inhibition Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F inhibits G1S G1 to S Phase Transition E2F->G1S promotes pRb p-Rb pRb->E2F releases Proliferation Cell Proliferation G1S->Proliferation Inhibitor CDK4/6 Inhibitor (e.g., Trilaciclib) Inhibitor->CDK46 inhibits

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 2,4-Dichloropyrimidine-5-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 2,4-disubstituted pyrimidine-5-carbaldehydes serve as key intermediates in the development of kinase inhibitors and other targeted therapies.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an ideal method for the derivatization of functionalized heterocycles like this compound.

The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidines is well-established, with the reaction preferentially occurring at the more reactive C4 position.[3][4] The presence of the electron-withdrawing carbaldehyde group at the 5-position can influence the reactivity of the pyrimidine ring but typically does not alter this inherent selectivity.[5] This allows for the selective introduction of an aryl or heteroaryl group at the C4 position, leaving the C2 chlorine atom available for subsequent functionalization to create diverse molecular libraries.

Applications in Drug Discovery

Derivatives of 2,4-disubstituted pyrimidine-5-carbaldehyde are valuable precursors for the synthesis of potent and selective kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[6] By modifying the substituents at the C2 and C4 positions, researchers can fine-tune the selectivity and potency of these inhibitors.

For instance, substituted pyrimidines have been identified as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway involved in immune responses.[9] Additionally, pyrimidine-based compounds have shown activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, which is often overexpressed in cancer.[10]

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol describes a standard Suzuki coupling reaction using conventional heating.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Toluene/Ethanol/Water)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1). The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration of the limiting reagent).

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-2-chloro-pyrimidine-5-carbaldehyde.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[3]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 2:1)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent mixture (e.g., 1,4-Dioxane/Water, 2:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 10-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids. These conditions are expected to be largely applicable to this compound.

Table 1: Conventional Heating Suzuki Coupling of 2,4-Dichloropyrimidine

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O551251[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O551284[11]
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O551265[11]
42-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801275

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581[3]
24-Formylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001592[3]
33-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001575[3]
42-Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001587[3]
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001577[3]

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base add_solvent Add Degassed Solvent start->add_solvent heating Heat Reaction Mixture (Conventional or Microwave) add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product: 4-Aryl-2-chloro- pyrimidine-5-carbaldehyde purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) fak FAK receptor->fak pi3k PI3K receptor->pi3k jak JAK receptor->jak fak->pi3k akt Akt pi3k->akt transcription Gene Transcription stat STAT jak->stat stat->transcription product 4-Aryl-2-substituted- pyrimidine-5-carbaldehyde Derivative product->fak product->jak proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Inhibition of kinase signaling pathways by pyrimidine derivatives.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 2,4-Dichloropyrimidine-5-carbaldehyde, a critical reaction for the synthesis of complex heterocyclic compounds with applications in medicinal chemistry and materials science. The pyrimidine core is a prevalent motif in a multitude of FDA-approved drugs, and the introduction of an alkynyl group via Sonogashira coupling offers a versatile handle for further molecular elaboration in drug discovery programs.

Introduction

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] When applied to dihalogenated substrates like this compound, the regioselectivity of the coupling becomes a key consideration.

For 2,4-dihalopyrimidines, cross-coupling reactions, including the Sonogashira coupling, generally favor substitution at the C4 position. This preference is attributed to the higher electrophilicity of the C4 position. The presence of an electron-withdrawing substituent at the C5 position, such as the carbaldehyde group, is expected to further enhance the reactivity at the C4 position. While methods for achieving C2 selectivity have been reported for some cross-coupling reactions, these often necessitate specialized catalytic systems and are not typical for standard Sonogashira conditions.

This document outlines the expected regioselective Sonogashira coupling at the C4 position of this compound and provides a detailed experimental protocol.

Regioselectivity of the Reaction

The Sonogashira coupling of this compound is expected to proceed with high regioselectivity, yielding the 4-alkynyl-2-chloro-pyrimidine-5-carbaldehyde as the major product. This is due to the inherent electronic properties of the pyrimidine ring, where the C4 position is more susceptible to oxidative addition of the palladium catalyst.

Caption: Predicted regioselective outcome of the Sonogashira coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of chloro-substituted pyrimidines, which can be adapted for this compound.

ParameterTypical Range/ValueNotes
Substrate This compound1.0 equivalent
Terminal Alkyne 1.0 - 1.5 equivalentsA slight excess of the alkyne can drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%
Copper(I) Co-catalyst CuI2 - 10 mol%
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)2 - 3 equivalents
Solvent Anhydrous THF, DMF, Acetonitrile-
Temperature Room Temperature to 80 °CReaction temperature may need to be optimized for specific substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and alkyne homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkynylation at the C4-Position

This protocol is designed to favor the selective Sonogashira coupling at the C4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and copper(I) iodide (0.06 eq).

  • Add this compound (1.0 eq) and the anhydrous solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 2.5 eq) followed by the terminal alkyne (1.2 eq).

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G General Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup: - Dry glassware under inert atmosphere - Add reactants, catalyst, base, and solvent start->setup reaction Reaction: - Degas the mixture - Stir at appropriate temperature setup->reaction monitoring Monitoring: - Track progress by TLC or LC-MS reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Work-up: - Quench reaction - Filter to remove catalyst - Liquid-liquid extraction monitoring->workup Reaction complete purification Purification: - Column chromatography workup->purification analysis Analysis: - Characterize the product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for a Sonogashira coupling experiment.

Applications in Drug Development

The products of this reaction, 4-alkynyl-2-chloropyrimidine-5-carbaldehydes, are valuable intermediates in drug discovery. The remaining chlorine at the C2 position can be a site for subsequent nucleophilic aromatic substitution or another cross-coupling reaction, allowing for the synthesis of diverse libraries of di-substituted pyrimidines. The aldehyde functionality can be further modified, for example, through reductive amination or Wittig reactions. The alkyne itself can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole moieties, which are also important pharmacophores. This synthetic versatility makes the Sonogashira coupling of this compound a key step in the construction of novel compounds for biological screening.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,4-dichloropyrimidine-5-carbaldehyde, a valuable building block in the synthesis of various biologically active compounds.

The presence of two distinct chlorine atoms on the pyrimidine ring (at the C2 and C4 positions) and an electron-withdrawing carbaldehyde group at the C5 position presents a challenge in regioselectivity. Generally, the C4 position of the 2,4-dichloropyrimidine scaffold is more susceptible to nucleophilic attack than the C2 position. This preference is further enhanced by the presence of an electron-withdrawing substituent at the C5 position.[1][2][3][4] Consequently, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity to afford the corresponding 4-amino-2-chloropyrimidine-5-carbaldehyde derivatives.

Data Presentation

The following table summarizes typical reaction conditions for the selective mono-amination of 2,4-dichloropyrimidine derivatives at the C4 position, based on literature precedents for similar substrates. The aldehyde functionality on the target molecule necessitates careful selection of the base to avoid side reactions.

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand Xantphos, BINAP, BrettPhos, DavePhosBulky, electron-rich phosphine ligands are preferred. Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker inorganic bases are recommended to ensure compatibility with the aldehyde group. Stronger bases like NaOtBu or LiHMDS may lead to side reactions.[5]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic, anhydrous solvents are essential for the reaction.
Amine Substrate Primary and secondary aliphatic or aromatic amines1.0 to 1.5 equivalents relative to the pyrimidine substrate.
Temperature 80-120 °CReaction temperature may need to be optimized depending on the specific substrates and catalyst system.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation.

Experimental Protocols

General Protocol for the Regioselective C4-Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Oven-dried Schlenk flask under inert atmosphere Reagents Add Pd catalyst, ligand, base, pyrimidine, and amine Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through celite Cooling->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column chromatography Extraction->Purification

References

Synthesis of Potent Kinase Inhibitors Leveraging the Versatile 2,4-Dichloropyrimidine-5-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged scaffold.[1][2][3] 2,4-Dichloropyrimidine-5-carbaldehyde has emerged as a particularly valuable and versatile starting material for the synthesis of diverse libraries of kinase inhibitors.[4] Its two reactive chlorine atoms at the C2 and C4 positions, coupled with a formyl group at the C5 position, provide orthogonal handles for sequential and site-selective modifications. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][5]

The electron-deficient nature of the pyrimidine ring makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, while the aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems.[4][6] Furthermore, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties.[7][8]

These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block, along with illustrative signaling pathways and experimental workflows.

Key Synthetic Strategies

The derivatization of this compound into kinase inhibitors typically involves a series of key reactions:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[5][9] This allows for the selective introduction of amines, alcohols, and thiols at the C4 position.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at either the C2 or C4 position.[7][10]

  • Modification of the Aldehyde Group: The formyl group at the C5 position can be modified through various reactions, including reductive amination, Wittig reactions, and condensation reactions to form fused ring systems.[4]

Experimental Protocols

Protocol 1: Regioselective Monosubstitution at the C4 Position via SNAr

This protocol describes the general procedure for the selective substitution of the chlorine atom at the C4 position of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, piperidine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethanol or Isopropanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the desired amine (1.1 mmol) to the solution.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the 4-substituted-2-chloro-pyrimidine-5-carbaldehyde derivative.

Protocol 2: Suzuki-Miyaura Coupling at the C2 Position

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-substituted-2-chloro-pyrimidine-5-carbaldehyde with a boronic acid.

Materials:

  • 4-Substituted-2-chloro-pyrimidine-5-carbaldehyde (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Microwave reactor or conventional heating setup with reflux condenser

  • Standard glassware for organic synthesis

Procedure (Microwave-Assisted): [8]

  • To a microwave reactor vial, add the 4-substituted-2-chloro-pyrimidine-5-carbaldehyde (0.5 mmol), the desired boronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes.

  • After cooling, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Procedure (Conventional Heating): [7]

  • In a round-bottom flask, combine the 4-substituted-2-chloro-pyrimidine-5-carbaldehyde (0.67 mmol), the boronic acid (0.67 mmol), potassium carbonate (2.01 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.034 mmol, 5 mol%).

  • Add a degassed solvent mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling, the reaction mixture is worked up and purified as described in the microwave-assisted procedure.

Protocol 3: Reductive Amination of the Aldehyde Group

This protocol details the conversion of the 5-formyl group to an aminomethyl group.

Materials:

  • 5-Formyl-2,4-disubstituted pyrimidine (from previous steps)

  • Amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 5-formyl-2,4-disubstituted pyrimidine (1.0 mmol) in dichloromethane (10 mL).

  • Add the desired amine (1.2 mmol) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of kinase inhibitors derived from 2,4-dichloropyrimidine scaffolds.

Table 1: Representative Yields for Key Synthetic Transformations

Starting MaterialReactionProductYield (%)Reference
2,4-DichloropyrimidineSuzuki Coupling with Phenylboronic acid2-Chloro-4-phenylpyrimidine51[7]
2,4-DichloropyrimidineMicrowave-Assisted Suzuki Coupling with Phenylboronic acid2-Chloro-4-phenylpyrimidine81[11]
2,4-DichloropyrimidineSNAr with Aniline2-Chloro-4-anilinopyrimidine>95[6]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeSNAr with Indoline2-Amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde60[1]

Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Ribociclib CDK4 / CDK610 / 39-[12]
Dinaciclib CDK1 / CDK2 / CDK5 / CDK93 / 1 / 1 / 4A2780[12]
Compound 22 CDK77.21MV4-11[13]
Compound 2g CDK9< 50 (inhibition rate)MIA PaCa-2[10]
Compound 6t CDK2 / TRKA90 / 450RFX 393[14]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Synthesis_Workflow Start 2,4-Dichloropyrimidine- 5-carbaldehyde SNAr SNAr Reaction (e.g., with Amine) Start->SNAr Intermediate1 4-Substituted-2-chloro- pyrimidine-5-carbaldehyde SNAr->Intermediate1 Suzuki Suzuki Coupling (with Boronic Acid) Intermediate1->Suzuki Intermediate2 2,4-Disubstituted- pyrimidine-5-carbaldehyde Suzuki->Intermediate2 Aldehyde_Mod Aldehyde Modification (e.g., Reductive Amination) Intermediate2->Aldehyde_Mod Final_Product Kinase Inhibitor Aldehyde_Mod->Final_Product Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude_Product->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure_Product Pure Kinase Inhibitor Chromatography->Pure_Product

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines from 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, a core structure in many biologically active compounds, starting from the versatile building block 2,4-dichloropyrimidine-5-carbaldehyde. The described methodology is based on a cyclocondensation reaction with an amidine, a common and effective strategy for the formation of pyrimidine rings.

Introduction

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. The synthesis of this heterocyclic system is of significant interest to researchers in drug discovery and development. This compound is a readily accessible starting material that offers multiple reaction sites for the construction of the fused pyrimidine ring. The chloro-substituents can be displaced by nucleophiles, and the aldehyde group can undergo condensation reactions. This application note details a general protocol for the reaction of this compound with amidines to yield substituted pyrimido[4,5-d]pyrimidines.

Reaction Principle

The core of this synthetic approach is the reaction of the aldehyde group of this compound with an amidine, followed by an intramolecular cyclization to form the second pyrimidine ring. The reaction is typically carried out in a suitable solvent and may be promoted by a base. The resulting product is a 4-chloropyrimido[4,5-d]pyrimidine, which can be further functionalized through nucleophilic substitution at the remaining chloro position.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Amidine hydrochloride salt (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

General Protocol for the Synthesis of 4-Chloro-Substituted Pyrimido[4,5-d]pyrimidines:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the amidine hydrochloride salt (1.1 eq) and the anhydrous solvent (e.g., ethanol, 10 mL per mmol of starting material).

  • Base Addition: To the stirred suspension, add the base (e.g., triethylamine, 2.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-substituted pyrimido[4,5-d]pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of two exemplary 4-chloro-substituted pyrimido[4,5-d]pyrimidines using the general protocol.

EntryAmidineProductReaction Time (h)Yield (%)
1Acetamidine HCl4-Chloro-2-methylpyrimido[4,5-d]pyrimidine678
2Benzamidine HCl4-Chloro-2-phenylpyrimido[4,5-d]pyrimidine872

Visualizations

Reaction Pathway:

reaction_pathway start 2,4-Dichloropyrimidine- 5-carbaldehyde intermediate [Intermediate] start->intermediate + Amidine (Condensation) amidine Amidine (R-C(=NH)NH2) product 4-Chloro-2-R-pyrimido[4,5-d]pyrimidine intermediate->product Intramolecular Cyclization (-HCl)

Caption: Proposed reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup add_reagents Add Reagents setup->add_reagents add_base Add Base add_reagents->add_base reflux Heat to Reflux add_base->reflux cool Cool to RT reflux->cool isolate Isolate Crude Product cool->isolate purify Column Chromatography isolate->purify product_node Pure Product purify->product_node

Caption: General experimental workflow for the synthesis and purification.

The Versatility of 2,4-Dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloropyrimidine-5-carbaldehyde is a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature, possessing two reactive chlorine atoms at the C2 and C4 positions and an electrophilic carbaldehyde group at the C5 position, allows for a wide range of chemical transformations. This enables the facile synthesis of diverse libraries of pyrimidine-based compounds with significant potential for drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a variety of biological targets, including kinases, viruses, and cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Application Notes

The strategic functionalization of this compound allows for the targeted design of molecules with specific pharmacological profiles. The two chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amines, alcohols, and thiols. The carbaldehyde group can undergo a plethora of reactions, including condensation, oxidation, reduction, and the formation of various heterocyclic rings.

Key Applications:

  • Kinase Inhibitors: The pyrimidine core serves as an excellent scaffold for the development of kinase inhibitors by mimicking the hinge-binding region of ATP. Derivatives of this compound have been utilized to synthesize potent inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and phosphoinositide 3-kinases (PI3K). For instance, a series of 2,4,5-substituted pyrimidine derivatives, including an indole-pyrimidine compound, have demonstrated significant antiproliferative activity with IC50 values in the nanomolar range against various cancer cell lines.[1]

  • Antiviral Agents: The pyrimidine nucleus is a core component of several antiviral drugs. This compound can be used as a starting material for the synthesis of novel antiviral compounds. For example, thieno[3,2-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have shown antiviral activity with EC50 values in the sub-micromolar range.[2]

  • Anticancer Agents: Beyond kinase inhibition, derivatives of this scaffold have shown broad anticancer activity. The ability to introduce diverse substituents allows for the fine-tuning of activity against various cancer cell lines. Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and have shown potent cytotoxic effects.[1]

  • Heterocycle Synthesis: The aldehyde functionality is a key handle for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess a wide range of biological activities.[1]

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from dichloropyrimidine precursors, illustrating their potential in drug discovery.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound ClassTarget Cell LineActivity (IC50/GI50)Reference
Indole-pyrimidine derivativeVarious cancer cell lines16 - 62 nM[1]
2,4-Diaminopyrimidine derivative (Compound 9k)A549 (Lung Cancer)2.14 µM[3]
2,4-Diaminopyrimidine derivative (Compound 9k)HCT-116 (Colon Cancer)3.59 µM[3]
2,4-Diaminopyrimidine derivative (Compound 13f)A549 (Lung Cancer)1.98 µM[3]
2,4-Diaminopyrimidine derivative (Compound 13f)HCT-116 (Colon Cancer)2.78 µM[3]
Quinazoline-chalcone derivative (14g)K-562 (Leukemia)0.622 µM[4]
Quinazoline-chalcone derivative (14g)HCT-116 (Colon Cancer)1.81 µM[4]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseActivity (IC50)Reference
4-Aminopyrimidine-5-carboxaldehyde oxime (18a)c-Met210 nM[5]
4-Aminopyrimidine-5-carboxaldehyde oxime (18a)VEGFR-2170 nM[5]
Thieno[2,3-d]pyrimidine derivative (5b)EGFR (wild-type)37.19 nM[3]
Thieno[2,3-d]pyrimidine derivative (5b)EGFR (T790M mutant)204.10 nM[3]

Table 3: Antiviral Activity of a Pyrimidine Derivative

Compound ClassVirusActivity (EC50)Reference
Thieno[3,2-d]pyrimidine derivativeRespiratory Syncytial Virus (RSV)0.208 µM[2]

Experimental Protocols

The following are detailed protocols for key reactions involving this compound and its derivatives.

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

This protocol is based on a patented method for the synthesis of the title compound.[2]

  • Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

    • To a suitable reaction vessel, add uracil and dimethylformamide (DMF).

    • Control the temperature to below 40 °C.

    • Slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40 °C after the addition is complete.

    • Monitor the reaction by HPLC until the uracil is completely consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the product.

    • Filter and dry the solid to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

  • Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

    • React the 2,4-dihydroxy-5-pyrimidinecarbaldehyde from Step 1 with phosphorus oxychloride.

    • The reaction time is typically 2 to 5 hours.

    • Upon completion, carefully quench the reaction mixture with ice water.

    • Extract the product with a suitable organic solvent (e.g., toluene).

    • Wash the organic layer with saturated sodium chloride solution.

    • Concentrate and dry the organic layer to obtain 2,4-dichloro-5-pyrimidinecarbaldehyde.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the monosubstitution of an amine at the C4 position of the pyrimidine ring.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-amino-pyrimidine-5-carbaldehyde derivative.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the coupling of a terminal alkyne to the C4 position of a 2-chloro-4-aminopyrimidine derivative.

  • To a dry Schlenk flask under an inert atmosphere, add the 2-chloro-4-amino-pyrimidine-5-carbaldehyde derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a suitable anhydrous solvent, such as THF or 1,4-dioxane.

  • Add a base, typically an amine base like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Condensation Reaction to Form a Schiff Base/Imine

This protocol describes the reaction of the carbaldehyde group with a primary amine to form an imine.

  • Dissolve the 2,4-disubstituted-pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1.0-1.1 eq).

  • A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The formation of the imine can often be observed by a color change or the precipitation of the product.

  • Monitor the reaction by TLC.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow This compound This compound C2-Cl C4-Cl C5-CHO Monosubstituted Intermediate 2-Chloro-4-(N-R1)-pyrimidine-5-carbaldehyde This compound:c4->Monosubstituted Intermediate S_NAr (Amine 1) Disubstituted Product 2-(N-R2)-4-(N-R1)-pyrimidine-5-carbaldehyde Monosubstituted Intermediate->Disubstituted Product S_NAr (Amine 2) Fused Heterocycle e.g., Pyrimido[4,5-d]pyrimidine Monosubstituted Intermediate->Fused Heterocycle Condensation

Caption: Synthetic routes from this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor)->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial Cell Proliferation Endothelial Cell Proliferation ERK->Endothelial Cell Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor) Pyrimidine Derivative (Inhibitor)->VEGFR-2

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Note: Selective C4-Substitution of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This application note details protocols for the selective functionalization of the C4 position of 2,4-dichloropyrimidine-5-carbaldehyde. The inherent electronic properties of the pyrimidine ring render the C4 position more susceptible to nucleophilic attack and cross-coupling reactions compared to the C2 position. The presence of the electron-withdrawing carbaldehyde group at the C5 position further activates the C4 position for substitution.[1][2][3][4]

Two primary methodologies are presented: a Palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and a nucleophilic aromatic substitution (SNAr) with amines for the synthesis of C4-amino-substituted pyrimidines. These protocols provide a foundation for the synthesis of a diverse range of substituted pyrimidine derivatives for applications in drug discovery and materials science.

Key Concepts:
  • Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2 position.[1][5][6][7][8] This selectivity is primarily governed by the electronic distribution within the pyrimidine ring, with the LUMO (Lowest Unoccupied Molecular Orbital) having a larger coefficient at the C4 carbon.[7][9]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction utilizes a palladium catalyst to form a new carbon-carbon bond between an organoboron compound (boronic acid or ester) and a halide. It is a robust and widely used method for the C4-arylation or -vinylation of 2,4-dichloropyrimidines.[5][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group (in this case, chloride) on an aromatic ring by a nucleophile. The electron-deficient nature of the pyrimidine ring, enhanced by the C5-carbaldehyde, facilitates SNAr reactions at the C4 position with a variety of nucleophiles, particularly amines.[3][8][12]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to selectively form a C-C bond at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted product.

Protocol 2: C4-Selective Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the selective substitution of the C4-chloro group of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or DMF (10 mL).

  • Add the desired amine (1.1 mmol) to the solution.

  • Add triethylamine or DIPEA (1.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with water and brine to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the pure C4-amino-substituted pyrimidine.

Data Presentation

Table 1: Comparison of Reaction Conditions for C4-Selective Suzuki-Miyaura Coupling.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(PPh3)4 (5)K2CO3Dioxane/H2O1001285-95[5]
2Pd(dppf)Cl2 (3)Na2CO3DMF90880-90General
3Pd(OAc)2/SPhos (2)K3PO4Toluene/H2O110690-98General

Table 2: Representative Yields for C4-Selective SNAr with Amines.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1MorpholineEt3NEtOH78492General
2AnilineDIPEADMF801285[8]
3BenzylamineK2CO3CH3CN60690General

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 2,4-Dichloropyrimidine- 5-carbaldehyde Solvent Dioxane/H2O Reactant1->Solvent Combine in Schlenk Flask Reactant2 Arylboronic Acid Reactant2->Solvent Combine in Schlenk Flask Base K2CO3 Base->Solvent Combine in Schlenk Flask Catalyst Pd(PPh3)4 Catalyst->Solvent Combine in Schlenk Flask Heating Heat (80-100°C) Solvent->Heating Inert Atmosphere Extraction Extraction with Ethyl Acetate Heating->Extraction After 4-12h Purification Column Chromatography Extraction->Purification Product C4-Aryl-2-chloropyrimidine- 5-carbaldehyde Purification->Product SNAr_Workflow cluster_reactants Reactants Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification StartMat 2,4-Dichloropyrimidine- 5-carbaldehyde Solvent EtOH or DMF StartMat->Solvent Combine in Flask Nucleophile Primary/Secondary Amine Nucleophile->Solvent Combine in Flask Base Et3N or DIPEA Base->Solvent Combine in Flask Stirring Stir (RT to 80°C) Solvent->Stirring SolventRemoval Solvent Removal Stirring->SolventRemoval Upon Completion Purification Chromatography or Recrystallization SolventRemoval->Purification Product C4-Amino-2-chloropyrimidine- 5-carbaldehyde Purification->Product Reaction_Selectivity cluster_pathways Substitution Pathways Start This compound C4_Sub C4-Substitution (Major Pathway) Start->C4_Sub Favored C2_Sub C2-Substitution (Minor Pathway) Start->C2_Sub Disfavored Reason Electronic Effects: - Pyrimidine Ring Activation - C5-EWG Enhancement - Higher LUMO coefficient at C4 C4_Sub->Reason

References

Application Notes and Protocols for Condensation Reactions of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting condensation reactions on the aldehyde group of 2,4-dichloropyrimidine-5-carbaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below describe the Knoevenagel condensation and Wittig reaction, two powerful methods for C-C bond formation.

Introduction

This compound is a highly reactive trifunctional electrophile. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group at C5 provides a handle for various transformations, including condensation reactions. This dual reactivity allows for the construction of complex molecular architectures. Condensation reactions at the aldehyde position are particularly useful for synthesizing vinyl pyrimidines, which can serve as precursors to fused ring systems like pyrimido[4,5-d]pyrimidines or as pharmacologically active agents themselves. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] This reaction is typically catalyzed by a weak base. For this compound, this provides a straightforward route to synthesize (E)-3-(2,4-dichloropyrimidin-5-yl)acrylonitrile and related compounds, which are valuable intermediates in drug discovery.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-((2,4-dichloropyrimidin-5-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion of the reaction (typically within 2-4 hours), a precipitate will form.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-2-((2,4-dichloropyrimidin-5-yl)methylene)malononitrile.

  • Dry the product under vacuum.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction Time (h)ProductYield (%)
This compoundMalononitrilePiperidineEthanol2-4(E)-2-((2,4-dichloropyrimidin-5-yl)methylene)malononitrile~85-95
This compoundDiethyl malonatePiperidineEthanol4-6Diethyl 2-((2,4-dichloropyrimidin-5-yl)methylene)malonate~80-90

Note: Yields are representative and may vary based on reaction scale and purification methods.

Visualization: Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2,4-Dichloropyrimidine- 5-carbaldehyde E Stir at Room Temperature (2-4 hours) A->E B Malononitrile B->E C Ethanol (Solvent) C->E D Piperidine (Catalyst) D->E F Filtration E->F G Wash with Cold Ethanol F->G H Recrystallization G->H I Product: (E)-2-((2,4-dichloropyrimidin-5-yl) methylene)malononitrile H->I G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 2,4-Dichloropyrimidine- 5-carbaldehyde D Reflux (6-12 hours) A->D B Ethyl (triphenylphosphoranylidene)acetate B->D C Anhydrous Toluene C->D E Solvent Evaporation D->E F Column Chromatography E->F G Product: Ethyl (E)-3-(2,4-dichloropyrimidin-5-yl)acrylate F->G G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Gene Transcription Gene Transcription mTOR->Gene Transcription Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Akt Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

References

Application of 2,4-Dichloropyrimidine-5-carbaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloropyrimidine-5-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring two reactive chlorine atoms and an aldehyde functional group, allows for a variety of chemical transformations, making it an attractive starting material for the development of new fungicides, herbicides, and insecticides. The pyrimidine core is a well-established scaffold in many commercial agrochemicals, and the specific substitution pattern of this carbaldehyde derivative offers opportunities for creating diverse and biologically active molecules.

This document provides a detailed overview of the application of this compound in agrochemical synthesis, including key reaction pathways and detailed experimental protocols for the synthesis of the starting material and its derivatives.

Key Reactive Sites and Synthetic Utility

The synthetic utility of this compound stems from its two primary reactive sites:

  • The Chlorine Atoms at C2 and C4: These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting with various nucleophiles such as amines, alcohols, and thiols. The differential reactivity of the two chlorine atoms can also be exploited for sequential substitutions.

  • The Aldehyde Group at C5: The carbaldehyde moiety is a versatile functional group that can participate in a wide array of reactions, including condensation, oxidation, reduction, and the formation of various heterocyclic rings.

These reactive features enable the construction of complex molecular architectures and the generation of large chemical libraries for screening and optimization of agrochemical properties.

Synthesis of this compound

The preparation of this compound is a critical first step for its use in agrochemical synthesis. Several synthetic routes have been reported, with a common and effective method involving the Vilsmeier-Haack formylation of uracil followed by chlorination.

Experimental Protocol: Two-Step Synthesis from Uracil[1]

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

This step involves the formylation of uracil using a mixture of dimethylformamide (DMF) and thionyl chloride (SOCl2).

  • Materials:

    • Uracil

    • Dimethylformamide (DMF)

    • Thionyl chloride (SOCl2)

    • Water

  • Procedure:

    • In a suitable reaction vessel, add uracil to DMF.

    • While maintaining the temperature below 40 °C, slowly add thionyl chloride dropwise to the mixture.

    • After the addition is complete, control the temperature between 35 and 40 °C and monitor the reaction progress by HPLC until the uracil is completely consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the product.

    • Isolate the solid 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

The intermediate from Step 1 is then chlorinated using phosphorus oxychloride (POCl3).

  • Materials:

    • 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

    • Phosphorus oxychloride (POCl3)

    • Toluene

    • Saturated sodium chloride solution

    • Ice water

  • Procedure:

    • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 to phosphorus oxychloride.

    • Heat the mixture to 80 °C and monitor the reaction by HPLC.

    • Once the reaction is complete, pour the mixture into ice water.

    • Extract the product with toluene.

    • Wash the organic layer with a saturated sodium chloride solution.

    • Concentrate the organic phase to dryness to obtain this compound.

Quantitative Data for Synthesis

ParameterValueReference
Uracil to 2,4-dihydroxy-5-pyrimidinecarbaldehyde Reaction Time8 - 12 hours[1]
2,4-dihydroxy-5-pyrimidinecarbaldehyde to 2,4-dichloro-5-pyrimidinecarbaldehyde Reaction Time1 - 10 hours[1]

Application in the Synthesis of Agrochemical Derivatives

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its potential is evident from the synthesis of various pyrimidine derivatives with known agrochemical activity. The following sections describe general synthetic strategies.

Synthesis of Fungicidal Pyrimidine Derivatives

Anilopyrimidine fungicides are a known class of agrochemicals. The synthesis of analogues can be envisioned through nucleophilic substitution of the chlorine atoms on the this compound core with appropriate anilines.

Hypothetical Experimental Workflow: Synthesis of an Anilopyrimidine Derivative

G start Start: 2,4-Dichloropyrimidine- 5-carbaldehyde & Aniline Derivative dissolve Dissolve reactants in a suitable aprotic solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) dissolve->add_base heat Heat the reaction mixture (e.g., 60-100 °C) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup: Quench with water, extract with an organic solvent (e.g., Ethyl Acetate) monitor->workup purify Purify the crude product by column chromatography workup->purify end Isolate pure anilopyrimidine derivative purify->end

Caption: Hypothetical workflow for the synthesis of anilopyrimidine derivatives.

Synthesis of Herbicidal Pyrimidine Derivatives

Many herbicides feature a pyrimidine core. The aldehyde functionality of this compound can be utilized to build more complex structures, for instance, through Wittig reactions to introduce new carbon-carbon double bonds, which can then be further functionalized.

Logical Relationship: Derivatization for Herbicidal Scaffolds

G start 2,4-Dichloropyrimidine- 5-carbaldehyde wittig Wittig Reaction (with a phosphorus ylide) start->wittig alkene α,β-Unsaturated Pyrimidine Derivative wittig->alkene further_func Further Functionalization (e.g., reduction, oxidation, cycloaddition) alkene->further_func herbicide Potential Herbicidal Compound further_func->herbicide

Caption: Derivatization pathway for potential herbicidal compounds.

Synthesis of Insecticidal Pyrimidine Derivatives

The synthesis of pyrimidine-based insecticides often involves the introduction of specific pharmacophores that interact with insect-specific targets. The aldehyde group can be converted into an oxime or hydrazone, which can then be further elaborated to incorporate functionalities known to impart insecticidal activity.

Experimental Workflow: Synthesis of a Pyrimidine Oxime Derivative

G start Start: 2,4-Dichloropyrimidine- 5-carbaldehyde dissolve Dissolve in a protic solvent (e.g., Ethanol, Methanol) start->dissolve add_hydroxylamine Add Hydroxylamine Hydrochloride and a base (e.g., Sodium Acetate) dissolve->add_hydroxylamine stir Stir at room temperature add_hydroxylamine->stir monitor Monitor reaction progress by TLC stir->monitor precipitate Precipitate the product by adding water monitor->precipitate filter Filter and wash the solid precipitate->filter end Obtain 2,4-Dichloropyrimidine- 5-carbaldehyde Oxime filter->end

Caption: Workflow for the synthesis of a pyrimidine oxime intermediate.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of pyrimidine derivatives with potential applications in the agrochemical industry. The presence of multiple reactive sites allows for diverse synthetic strategies to access novel fungicides, herbicides, and insecticides. While the direct synthesis of currently marketed agrochemicals from this specific starting material is not widely reported, the fundamental reactions and protocols outlined here provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the potential of this versatile building block in creating the next generation of crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in agrochemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the two main stages of synthesis: Vilsmeier-Haack formylation of a pyrimidine precursor and the subsequent chlorination reaction.

Stage 1: Vilsmeier-Haack Formylation of Uracil Derivatives

The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto an electron-rich pyrimidine ring, such as uracil or its derivatives, to form 2,4-dihydroxypyrimidine-5-carbaldehyde.

Problem 1: Low or No Yield of 2,4-Dihydroxypyrimidine-5-carbaldehyde

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃ or thionyl chloride) is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent in situ at low temperatures (0-5 °C) and use it immediately.
Insufficiently Reactive Substrate Uracil and its derivatives can be insufficiently reactive. The presence of electron-donating groups on the pyrimidine ring can facilitate the reaction. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.
Inappropriate Reaction Temperature Some reactions require a specific activation temperature. If the reaction is sluggish at lower temperatures, a moderate increase (e.g., to 70-80 °C) may be necessary. However, excessive heat can lead to decomposition. Monitor the reaction closely by TLC.
Incorrect Stoichiometry An inappropriate ratio of substrate to Vilsmeier reagent can lead to low yields. Optimize the stoichiometry; a common starting point is a 1.5 to 3-fold excess of the Vilsmeier reagent.

Problem 2: Formation of a Dark, Tarry Residue

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Reaction Overheating The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Strict temperature control is crucial. Use an ice bath to maintain the recommended temperature, especially during reagent addition.
Presence of Impurities Impurities in starting materials or solvents can catalyze polymerization and decomposition. Use purified, high-purity starting materials and anhydrous solvents.

Problem 3: Multiple Products Observed on TLC

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Side Reactions Over-formylation or reaction at other positions on the pyrimidine ring can occur. Optimize the stoichiometry of the Vilsmeier reagent to use the minimum effective excess. Control the reaction time and temperature to minimize the formation of side products.
Decomposition during Work-up The formylated product may be sensitive to the work-up conditions. Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.
Stage 2: Chlorination of 2,4-Dihydroxypyrimidine-5-carbaldehyde

The conversion of the dihydroxy intermediate to the final product, this compound, is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Problem 1: Incomplete Chlorination

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Insufficient Amount of POCl₃ While using a large excess of POCl₃ is common, it can lead to purification challenges and safety concerns during quenching. A solvent-free approach using equimolar amounts of POCl₃ in the presence of a base like pyridine in a sealed reactor can be effective.[1]
Low Reaction Temperature or Short Reaction Time The chlorination of hydroxypyrimidines often requires elevated temperatures (e.g., refluxing in POCl₃) to proceed to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time.
Poor Solubility of Starting Material The dihydroxy intermediate may have poor solubility in POCl₃ alone. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can improve solubility and accelerate the reaction.[3]

Problem 2: Formation of Byproducts

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Over-chlorination While less common for this specific substrate, prolonged reaction times or excessively high temperatures could potentially lead to further reactions. Monitor the reaction progress to avoid over-exposure to the chlorinating agent.
Hydrolysis of the Product The dichloro product can be sensitive to moisture, leading to the formation of the starting hydroxypyrimidine. Ensure anhydrous conditions during the reaction and work-up. Quench the reaction mixture carefully into ice-water and immediately extract the product into an organic solvent.[3]
Solvent-Related Byproducts If a solvent like DMF is used in the chlorination step, it can sometimes be incorporated into side products. Using POCl₃ as both the reagent and solvent, or employing a solvent-free method, can mitigate this.

Problem 3: Difficult Purification

Possible Causes & Solutions:

Potential CauseSuggested Solutions
Residual POCl₃ Excess POCl₃ can be difficult to remove and poses a hazard during work-up. After the reaction, excess POCl₃ can be removed by distillation under reduced pressure before quenching.[2]
Formation of Phosphoric Acid Byproducts The reaction of POCl₃ with the hydroxyl groups generates phosphoric acid byproducts. During work-up, careful neutralization with a base (e.g., saturated Na₂CO₃ solution) is required.[3]
Product Oiling Out The crude product may sometimes be an oil. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and effective route involves two main steps:

  • Vilsmeier-Haack Formylation: Uracil is treated with a Vilsmeier reagent (typically formed from POCl₃ and DMF) to yield 2,4-dihydroxypyrimidine-5-carbaldehyde.[4]

  • Chlorination: The resulting 2,4-dihydroxypyrimidine-5-carbaldehyde is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give the final product.[2][4]

Q2: What are the key reaction parameters to control during the Vilsmeier-Haack formylation step?

A2: The critical parameters to control are:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water.

  • Temperature: The reagent is typically formed at 0-5 °C. The formylation reaction temperature may need to be optimized (often between room temperature and 80 °C) depending on the substrate's reactivity.

  • Stoichiometry: The ratio of the pyrimidine substrate to the Vilsmeier reagent is crucial for achieving high yields and minimizing side reactions.

Q3: Are there alternatives to using a large excess of POCl₃ for the chlorination step?

A3: Yes, a more environmentally friendly and safer approach involves using a stoichiometric amount of POCl₃ in a solvent-free system. This reaction is typically carried out in a sealed reactor in the presence of a base like pyridine at elevated temperatures. This method has been shown to give high yields and simplifies the work-up procedure.[1]

Q4: What are the common impurities or byproducts I should look out for?

A4: In the Vilsmeier-Haack step , potential byproducts include unreacted starting material and over-formylated products. In the chlorination step , common impurities are the starting 2,4-dihydroxypyrimidine-5-carbaldehyde (due to incomplete reaction or hydrolysis of the product) and over-chlorinated pyrimidines.[3]

Q5: What is the best way to purify the final product, this compound?

A5: The crude product can often be purified by column chromatography on silica gel.[2] Recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate-hexane, can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxypyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a patented procedure.[4]

  • To a flask containing N,N-dimethylformamide (DMF), slowly add thionyl chloride dropwise while maintaining the temperature below 40 °C.

  • After the addition is complete, add uracil to the mixture.

  • Control the temperature between 35 and 40 °C and monitor the reaction by HPLC until the uracil is completely consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • The precipitated solid, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is collected by filtration.

Protocol 2: Synthesis of this compound via Chlorination

This protocol is based on a common laboratory procedure.[2]

  • Add 14 grams of 2,4-dihydroxy-5-pyrimidinecarbaldehyde to 100 milliliters of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 5 hours.

  • After cooling, remove about 50 milliliters of POCl₃ by evaporation under reduced pressure.

  • Carefully pour the residue into 200 grams of ice water with vigorous stirring.

  • Extract the aqueous mixture three times with 100 milliliters of ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Hydroxypyrimidines

Starting MaterialChlorinating AgentBaseTemperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃ (equimolar)Pyridine160290.5[1]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃ (equimolar)Pyridine160288[1]
6-Amino-2,4-dihydroxypyrimidinePOCl₃ (equimolar)Pyridine160285[1]
2,4-Dihydroxy-5-chloropyrimidinePOCl₃ (equimolar)Pyridine160289[1]

Visualizations

SynthesisWorkflow cluster_formylation Stage 1: Vilsmeier-Haack Formylation cluster_chlorination Stage 2: Chlorination Uracil Uracil Formylation Formylation Reaction Uracil->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + SOCl₂/POCl₃) Vilsmeier_Reagent->Formylation Dihydroxy_Intermediate 2,4-Dihydroxypyrimidine- 5-carbaldehyde Formylation->Dihydroxy_Intermediate Chlorination Chlorination Reaction Dihydroxy_Intermediate->Chlorination POCl3 POCl₃ POCl3->Chlorination Final_Product 2,4-Dichloropyrimidine- 5-carbaldehyde Chlorination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack? Moisture Check for Moisture? (Anhydrous Conditions) Start->Moisture Yes Moisture->Start No Reagents Reagent Quality? (Fresh, High Purity) Moisture->Reagents Dry Reagents->Start Poor Temp Optimize Temperature? Reagents->Temp Good Temp->Start Not Optimized Stoichiometry Optimize Stoichiometry? Temp->Stoichiometry Optimized Stoichiometry->Start Not Optimized Success Improved Yield Stoichiometry->Success Optimized

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack formylation.

Troubleshooting_Chlorination Start Incomplete Chlorination? Reagent_Amount Sufficient POCl₃? Start->Reagent_Amount Yes Reagent_Amount->Start Insufficient Temp_Time Optimize Temp/Time? Reagent_Amount->Temp_Time Sufficient Temp_Time->Start Not Optimized Solubility Substrate Soluble? Temp_Time->Solubility Optimized Solubility->Start No, Add Base Completion Reaction Complete Solubility->Completion Yes

Caption: Troubleshooting logic for incomplete chlorination.

References

Technical Support Center: Nucleophilic Substitution of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2,4-Dichloropyrimidine-5-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor or No Product Yield

Potential Cause Troubleshooting Action
Insufficiently Activated Pyrimidine Ring While the two chloro-substituents and the C5-carbaldehyde group strongly activate the ring, ensure your reaction conditions do not deactivate it.
Weak Nucleophile Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, convert it to the more nucleophilic alkoxide using a suitable base like NaH or K-tert-butoxide.[1]
Poor Leaving Group For SNAr reactions, the general reactivity order for halogens is F > Cl > Br > I.[1] While you are starting with a dichloro-compound, this is an important consideration for substrate design.
Low Reaction Temperature Gradually and cautiously increase the reaction temperature. Nucleophilic aromatic substitutions can be slow and may require heating.[2]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[1]
Unsuitable Base For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) is often necessary.[1]

Issue 2: Lack of Regioselectivity (Formation of C2 and C4 Isomers)

Potential Cause Troubleshooting Action
Inherent Reactivity The C4 position is generally more reactive to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.[3][4][5][6] The electron-withdrawing carbaldehyde group at C5 further enhances this selectivity for the C4 position.[7][8][9]
Reaction Conditions While C4 selectivity is expected, modulating reaction conditions can sometimes lead to mixtures. Carefully control the temperature and reaction time.
Steric Hindrance A bulky nucleophile might face steric hindrance at the C4 position, potentially leading to a minor amount of C2 substitution.
Influence of Other Substituents Be aware that electron-donating groups at the C6 position can reverse the selectivity, favoring C2 substitution.[3][4][5][10]

Issue 3: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Action
Di-substitution The product of the initial monosubstitution can sometimes react further with the nucleophile. To minimize this, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1]
Solvolysis If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at elevated temperatures.[1] Use a non-nucleophilic solvent where possible. If an alcohol is the desired nucleophile and solvent, it may be used as the limiting reagent.[1]
Hydrolysis The starting material or product can react with water. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Aldehyde Condensation The C5-carbaldehyde group can undergo side reactions, such as aldol or Claisen-Schmidt condensations, particularly in the presence of a base.[11] Use non-nucleophilic bases and moderate temperatures to minimize this.
Ring Opening/Degradation Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1] Employ milder bases and reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Which position (C2 or C4) is more reactive in nucleophilic substitution of this compound?

A1: The C4 position is generally more reactive towards nucleophilic attack.[3][4][5][6] This preference is due to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[3] The presence of an electron-withdrawing substituent like the carbaldehyde at the C5 position further enhances the selectivity for substitution at the C4 position.[7][8][9]

Q2: How can I favor substitution at the C2 position?

A2: While C4 substitution is electronically favored for this substrate, achieving C2 selectivity is challenging. In other 2,4-dichloropyrimidine systems, C2 selectivity can be promoted by introducing an electron-donating group (EDG) at the C6 position, such as a methoxy (OMe) or methylamino (NHMe) group.[3][4][5][10] Another strategy that has been reported for other 5-substituted-2,4-dichloropyrimidines is the use of tertiary amine nucleophiles, which have shown excellent C2 selectivity.[7][9]

Q3: My reaction is giving me a mixture of mono- and di-substituted products. How can I improve the yield of the mono-substituted product?

A3: To favor mono-substitution, you should carefully control the stoichiometry of your reactants. Use one equivalent or slightly less of the nucleophile relative to the this compound. Additionally, running the reaction at a lower temperature can help to reduce the rate of the second substitution reaction.[1]

Q4: I am observing a byproduct that seems to be the result of the solvent reacting with my starting material. What is happening and how can I prevent it?

A4: This side reaction is known as solvolysis.[1] It occurs when a nucleophilic solvent, such as an alcohol, competes with your intended nucleophile. To prevent this, you should use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[1] If your nucleophile is an alcohol and you must use it as the solvent, consider if it can be used as the limiting reagent.[1]

Q5: What are the best practices for setting up a nucleophilic substitution reaction with this compound to avoid side reactions?

A5: To minimize side reactions, it is crucial to maintain anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1] Use a non-nucleophilic base if your reaction requires one, and maintain the lowest effective temperature to prevent di-substitution and potential ring degradation.[1] Also, be mindful of potential condensation reactions involving the aldehyde group if a strong base is used.[11]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common experimental issues.

ReactionPathways cluster_main Main Reaction and Side Reactions Start 2,4-Dichloropyrimidine- 5-carbaldehyde C4_Product C4-Monosubstituted Product (Major) Start->C4_Product Attack at C4 (Favored) C2_Product C2-Monosubstituted Product (Minor) Start->C2_Product Attack at C2 (Disfavored) Solvolysis_Product Solvolysis Product Start->Solvolysis_Product Reaction with Nucleophilic Solvent Condensation_Product Aldehyde Condensation Product Start->Condensation_Product Base-catalyzed Condensation Nuc Nucleophile (NuH) DiSub_Product C2,C4-Disubstituted Product C4_Product->DiSub_Product Further Substitution

Caption: Main and side reaction pathways in the nucleophilic substitution of this compound.

TroubleshootingWorkflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue PoorSelectivity Poor Selectivity Problem->PoorSelectivity Selectivity Issue Byproducts Byproducts Observed Problem->Byproducts Purity Issue CheckNucleophile Check Nucleophile Strength/ Increase Nucleophilicity LowYield->CheckNucleophile CheckTemp Adjust Temperature LowYield->CheckTemp CheckSolvent Use Polar Aprotic Solvent LowYield->CheckSolvent PoorSelectivity->CheckTemp CheckStoichiometry Verify Stoichiometry PoorSelectivity->CheckStoichiometry Byproducts->CheckSolvent Byproducts->CheckStoichiometry CheckConditions Ensure Anhydrous Conditions/ Use Milder Base Byproducts->CheckConditions Optimize Optimize and Repeat CheckNucleophile->Optimize CheckTemp->Optimize CheckSolvent->Optimize CheckStoichiometry->Optimize CheckConditions->Optimize

Caption: A logical workflow for troubleshooting common issues in the nucleophilic substitution reaction.

Experimental Protocols

The following are generalized experimental protocols derived from literature reports on similar pyrimidine systems. These should be adapted based on the specific nucleophile and desired product.

General Protocol for Amination (adapted from[11])

  • Reaction Setup: To a solution of this compound (1 mmol, 1 eq.) in a suitable anhydrous solvent (e.g., ethanol, 5.0 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine nucleophile (1 mmol, 1 eq.) and a non-nucleophilic base such as triethylamine (1 mmol, 1 eq.).[11]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for Substitution with an Alcohol (Alkoxide Formation)

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add a suspension of sodium hydride (NaH, 1.1 eq.) to the anhydrous alcohol (which will act as the nucleophile) at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: Dissolve this compound (1 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DMF) and add it dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: 2,4-Dichloropyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2,4-Dichloropyrimidine-5-carbaldehyde. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is through a Vilsmeier-Haack reaction, starting from uracil or its derivatives. This process typically involves formylation and chlorination steps.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most critical to investigate are:

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may cause decomposition of the starting material or product, while low temperatures can lead to an incomplete reaction.

  • Reagent Stoichiometry: The molar ratio of your reagents, particularly the Vilsmeier reagent (formed from POCl₃ and DMF) to the pyrimidine substrate, is crucial. An excess of the chlorinating agent can lead to unwanted side reactions and decomposition.

  • Solvent Choice: The solvent can significantly influence the reaction's success. Dichloroethane (DCE) and dimethylformamide (DMF) are commonly used.

  • Moisture: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Work-up Procedure: Improper work-up can lead to product loss. The quenching of the reaction mixture with ice and subsequent extraction must be performed carefully.

Q3: I am observing the decomposition of my starting material. How can I prevent this?

A3: Decomposition is often a result of overly harsh reaction conditions. To mitigate this, consider the following adjustments:

  • Lower the Reaction Temperature: If you are running the reaction at a high temperature (e.g., >100°C), try reducing it to a more moderate range, such as 70-80°C.

  • Optimize Reagent Ratios: An excessive amount of phosphorus oxychloride (POCl₃) relative to DMF can cause decomposition. A controlled ratio is essential for the selective formation of the Vilsmeier reagent.

  • Controlled Reagent Addition: Add the Vilsmeier reagent or its components to the reaction mixture slowly and at a controlled temperature, often at 0°C, before heating.

Q4: What are some potential side products in this reaction?

A4: While specific by-product analysis for this exact reaction is not extensively documented in readily available literature, analogous reactions suggest that potential side products could arise from:

  • Incomplete Chlorination: Formation of mono-chlorinated pyrimidine species.

  • Over-chlorination: Although less common for this specific product due to the electron-withdrawing nature of the aldehyde group.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions.

  • Polymerization/Degradation: Under harsh conditions, complex polymeric materials or degradation products may form.

Q5: How should I purify the final product, this compound?

A5: Purification is typically achieved through extraction followed by column chromatography. After quenching the reaction, the product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated. The crude product can be further purified using silica gel column chromatography to obtain the pure white solid.

Q6: What are the recommended storage conditions for this compound?

A6: The product can be unstable. It is recommended to store this compound at -20°C under a nitrogen atmosphere and away from moisture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. An optimal range is often 70-80°C.
Insufficient activation of the pyrimidine ring.Ensure the Vilsmeier reagent is correctly prepared and present in a sufficient stoichiometric ratio.
Inappropriate solvent.Consider switching to a proven solvent such as 1,2-dichloroethane (DCE) or using DMF as both reactant and solvent.
Starting Material Decomposition Reaction temperature is too high.Reduce the reaction temperature.
Excess of chlorinating agent (e.g., POCl₃).Carefully control the stoichiometry of the Vilsmeier reagent components.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction or side reactions.Optimize reaction time and temperature. Monitor the reaction to determine the optimal endpoint before significant byproduct formation occurs.
Hydrolysis during work-up.Quench the reaction mixture on ice and neutralize it promptly. Ensure a quick and efficient extraction process.
Difficulty in Isolating the Product Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
Emulsion formation during extraction.Addition of brine (saturated NaCl solution) can help to break up emulsions.

Quantitative Data

Table 1: Effect of Solvent on the Vilsmeier-Haack Formylation of a Pyrimidine Derivative

SolventReaction Time (hours)Yield (%)
o-Xylene645
Benzene650
1,2-Dichloroethane655
N,N-Dimethylformamide (DMF)561

Note: This data is for the formylation of 2-methylpyrimidine-4,6-diol and serves as an illustrative example of solvent effects in similar Vilsmeier-Haack reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Uracil (Two-Step)

This protocol involves the initial formation of 2,4-dihydroxy-5-pyrimidinecarbaldehyde, followed by chlorination.

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • In a suitable reaction vessel, add uracil to a solution of DMF.

  • Cool the mixture to below 40°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature between 35 and 40°C.

  • Monitor the reaction by HPLC until all the uracil is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Filter the solid to isolate 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Synthesis of this compound

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 to phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80°C and maintain for 2-5 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Direct Synthesis from Uracil (Vilsmeier-Haack Approach)
  • In a reaction flask, cool DMF to -5°C.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 5°C.

  • After the addition is complete, add aluminum trichloride (AlCl₃) and stir for 30 minutes.

  • Add uracil in batches as a solid, keeping the reaction temperature below 5°C.

  • Stir the mixture for 2 hours, then slowly allow it to warm to room temperature and continue stirring until the starting material is consumed.

  • Add additional phosphorus oxychloride and heat the mixture to reflux for 5 hours.

  • Evaporate and recover the excess phosphorus oxychloride.

  • Pour the residue into a rapidly stirred ice-water mixture to precipitate the product.

  • Filter the solid to obtain this compound.

Visualizations

Vilsmeier_Haack_Reaction_Pathway Uracil Uracil Intermediate 2,4-Dihydroxy- 5-pyrimidinecarbaldehyde Uracil->Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Product 2,4-Dichloropyrimidine- 5-carbaldehyde Intermediate->Product Substitution Chlorination Chlorination (POCl₃)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield_Issues Start Low Yield Observed Check_Temp Check Reaction Temperature Start->Check_Temp Temp_High Too High? Check_Temp->Temp_High Decomposition? Temp_Low Too Low? Check_Temp->Temp_Low No Reaction? Reduce_Temp Action: Reduce Temperature Temp_High->Reduce_Temp Yes Check_Reagents Check Reagent Stoichiometry Temp_High->Check_Reagents No Increase_Temp Action: Increase Temperature Temp_Low->Increase_Temp Yes Temp_Low->Check_Reagents No Reagent_Ratio Incorrect Ratio? Check_Reagents->Reagent_Ratio Adjust_Ratio Action: Optimize Ratio Reagent_Ratio->Adjust_Ratio Yes Check_Moisture Check for Moisture Contamination Reagent_Ratio->Check_Moisture No Moisture_Present Present? Check_Moisture->Moisture_Present Use_Anhydrous Action: Use Anhydrous Conditions Moisture_Present->Use_Anhydrous Yes

Technical Support Center: Purification of 2,4-Dichloropyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dichloropyrimidine-5-carbaldehyde derivatives by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound and its derivatives, offering potential causes and solutions.

Issue 1: Poor Separation of the Desired Compound from Impurities

  • Potential Causes:

    • Inappropriate solvent system (eluent).

    • Co-elution of impurities with similar polarity to the product.[1]

    • Overloading the column with the crude product.

  • Solutions:

    • Optimize the Eluent System: Conduct thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to achieve better separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound.

    • Gradient Elution: Employ a gradient elution strategy, starting with a low polarity mobile phase and gradually increasing the polarity. This can effectively separate compounds with close Rf values.

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.[1]

    • Reduce Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 50:1.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

  • Potential Causes:

    • The compound is highly polar and strongly adsorbs to the silica gel.

    • The eluent system is not polar enough.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol (0.5-2%) to the eluent can be effective.

    • Use a More Polar Solvent System: Switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Issue 3: The Compound Decomposes on the Silica Gel Column

  • Potential Causes:

    • The acidic nature of silica gel can cause degradation of sensitive compounds. Pyrimidine derivatives can sometimes be sensitive to acidic conditions.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine (1-2% in the eluent), before packing the column.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the silica gel.

Issue 4: Tailing of the Compound Spot on TLC and Broad Peaks during Column Chromatography

  • Potential Causes:

    • Strong interaction between the compound and the stationary phase.

    • The presence of acidic or basic functional groups in the compound.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine can improve peak shape.

    • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase and mobile phase for the purification of this compound derivatives?

A1: The most common stationary phase is silica gel (60-120 or 230-400 mesh). Typical mobile phase systems are mixtures of hexane and ethyl acetate or dichloromethane and ethyl acetate. The optimal ratio will depend on the specific derivative being purified and should be determined by TLC analysis.

Q2: How can I determine the correct solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product being around 0.2-0.4. Test various ratios of a non-polar and a polar solvent to find the optimal conditions.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials (e.g., uracil or 2,4-dihydroxy-5-pyrimidinecarbaldehyde), byproducts from the chlorination reaction, and products of side reactions such as hydrolysis of the chloro groups or polymerization.[1][2]

Q4: My compound is a solid. How should I load it onto the column?

A4: For solid samples, it is best to use a "dry loading" method. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: How do I monitor the separation during column chromatography?

A5: Collect fractions of the eluent and analyze them by TLC. Spot each fraction on a TLC plate and run it in the same solvent system used for the column. Combine the fractions that contain your pure product.

Data Presentation

Table 1: Recommended Stationary and Mobile Phases for Column Chromatography of Pyrimidine Derivatives

Stationary PhaseMobile Phase SystemTypical Ratios (Non-polar:Polar)Notes
Silica Gel (60-120 mesh)Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many derivatives.
Silica Gel (230-400 mesh)Dichloromethane / Ethyl Acetate9:1 to 1:1Offers higher resolution for difficult separations.
Neutral AluminaHexane / Ethyl Acetate9:1 to 1:1Useful for compounds that are sensitive to acidic silica gel.
Silica Gel (with 1% Triethylamine)Hexane / Ethyl AcetateVariesFor basic compounds to prevent tailing.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica gel should be 50-100 times the weight of the crude product.

  • Packing the Column:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Perform TLC Analysis to Determine Eluent start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze pure Pure Product Obtained analyze->pure impure Product is Impure analyze->impure no_elution Compound Not Eluting analyze->no_elution decomposition Compound Decomposes analyze->decomposition combine Combine Pure Fractions and Evaporate pure->combine optimize_eluent Optimize Eluent System (Gradient) impure->optimize_eluent Poor Separation increase_polarity Increase Eluent Polarity no_elution->increase_polarity Strong Adsorption deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica Compound Sensitivity optimize_eluent->column increase_polarity->column deactivate_silica->column

Caption: A flowchart for troubleshooting common issues in column chromatography.

G Experimental Workflow for Purification crude_product Crude this compound Derivative tlc_analysis TLC Analysis for Eluent Selection crude_product->tlc_analysis prepare_column Prepare Silica Gel Column tlc_analysis->prepare_column load_sample Load Sample (Wet or Dry) prepare_column->load_sample elute_column Elute Column with Selected Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: A general workflow for the purification of this compound derivatives.

References

Technical Support Center: Optimizing Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of Suzuki coupling reactions involving 2,4-dichloropyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in the Suzuki coupling of 2,4-dichloropyrimidines?

A1: In the Suzuki coupling of unsubstituted 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4 position.[1][2] This is generally attributed to the greater electrophilicity of the C4 position, favoring the oxidative addition of the palladium catalyst to the C4-Cl bond.[1]

Q2: How does the 5-carbaldehyde group affect the regioselectivity of the Suzuki coupling reaction?

A2: The presence of a substituent at the C5 position, such as a carbaldehyde group, can introduce steric hindrance that may alter the typical C4 selectivity.[1] This steric hindrance can disfavor the approach of the bulky palladium catalyst to the C4 position, potentially leading to an increased proportion of the C2-coupled product. Some studies have noted that steric factors due to substituents at other positions can lead to anomalies favoring the C2 position over C4.[1]

Q3: Can the choice of catalyst and ligand influence the regioselectivity?

A3: Absolutely. The catalyst and ligand system is a critical factor in controlling the regioselectivity of cross-coupling reactions. The use of bulky N-heterocyclic carbene (NHC) ligands, for instance, has been shown to influence site selectivity in the cross-coupling of other dihaloheteroarenes.[3] While direct data for the 5-carbaldehyde derivative is limited, exploring different palladium precatalysts and ligands is a key strategy for optimizing for the desired isomer.

Q4: Are there reaction conditions that can be modified to favor C2-selectivity?

A4: While C4-selectivity is common, achieving C2-selectivity is a known challenge that can sometimes be addressed by modifying reaction conditions. For other types of cross-coupling on 2,4-dichloropyrimidines, specific catalyst systems have been developed to achieve C2-selectivity.[3] For Suzuki coupling, a thorough screening of catalysts, ligands, bases, and solvents is recommended to shift the regiochemical outcome.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on controlling regioselectivity.

Issue Potential Cause(s) Troubleshooting Steps
Poor or no conversion to product 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Impure starting materials.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF). Alcoholic solvent mixtures have been shown to improve reactivity.[4] 3. Increase the reaction temperature. Microwave irradiation can significantly reduce reaction times and improve yields.[1][5] 4. Ensure the dichloropyrimidine and boronic acid are pure and dry.
Mixture of C2 and C4 isomers is obtained 1. The 5-carbaldehyde group creates a mix of steric and electronic effects that do not strongly favor one position over the other under the current conditions. 2. The chosen catalyst/ligand system is not highly selective.1. To favor C4-coupling: Use a less sterically demanding catalyst system, such as Pd(PPh₃)₄. 2. To favor C2-coupling: Screen bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands which may disfavor the sterically hindered C4 position. 3. Systematically vary the base and solvent combination, as this can influence the effective size and reactivity of the catalytic species.
Formation of diarylated by-product 1. High catalyst loading. 2. High temperature or prolonged reaction time. 3. Stoichiometry of reactants.1. Reduce the catalyst loading. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-arylated product is maximized. 3. Use a slight excess of the this compound relative to the boronic acid.
Decomposition of starting material or product 1. The aldehyde group is sensitive to the reaction conditions. 2. The base is too strong.1. Consider protecting the aldehyde group (e.g., as an acetal) before the coupling reaction, followed by deprotection. 2. Use a milder base, such as NaHCO₃ or K₂CO₃, and a lower reaction temperature.
Homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or reaction conditions.1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Screen different palladium sources and ligands.

Data Presentation

The following tables summarize quantitative data from studies on the Suzuki coupling of 2,4-dichloropyrimidines, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (5 mol%)Ligand (10 mol%)SolventTemperature (°C)Yield of 4-phenyl-2-chloropyrimidine (%)Selectivity (C4:C2)
Pd(PPh₃)₄-1,4-Dioxane10078>95:5
Pd₂(dba)₃-1,4-Dioxane100355:1
Pd(OAc)₂PPh₃1,4-Dioxane10045>95:5
Pd(OAc)₂PCy₃1,4-Dioxane10042>95:5
PdCl₂(PPh₃)₂-1,4-Dioxane10036>95:5

Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines. The yields are determined by LC-MS after 24 hours.[6]

Table 2: Effect of Solvent and Base on the Suzuki Coupling of 2,4-Dichloropyrimidine

SolventBaseTemperature (°C)Time (h)Yield of 4-phenyl-2-chloropyrimidine (%)
Toluene/Ethanol/H₂OK₂CO₃551251
1,4-Dioxane/H₂OK₂CO₃1002478
DMF/H₂ONa₂CO₃9024<20
Acetonitrile/H₂OK₂CO₃8024Moderate
THF/H₂OK₂CO₃6624Moderate

Data compiled from various studies on the Suzuki coupling of 2,4-dichloropyrimidines.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling Favoring C4-Arylation

This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines and is a good starting point for achieving C4-arylation of this compound.[1][5]

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100-120°C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Protocol for Optimizing C2-Selectivity

To favor C2-arylation, a screening of bulkier ligands is recommended. This protocol provides a general framework for such a screen.

  • Reaction Setup: In an array of reaction vials, add this compound (0.1 mmol) and the arylboronic acid (0.12 mmol).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.002 mmol, 2 mol%) and a specific bulky phosphine ligand or NHC ligand (e.g., XPhos, SPhos, IPr) (0.004-0.008 mmol, 4-8 mol%).

  • Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, Cs₂CO₃) (0.3 mmol) and solvent (e.g., anhydrous 1,4-dioxane, toluene) (1 mL).

  • Degassing: Seal the vials and purge with an inert gas.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-120°C) and stir for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and the C2:C4 isomer ratio.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reactants Combine: - this compound - Arylboronic Acid - Base Start->Reactants Catalyst Add: - Palladium Precatalyst - Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas with Inert Gas Solvent->Degas Heating Heat Reaction (Conventional or Microwave) Degas->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Products (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting_Logic Start Low Regioselectivity Check_Catalyst Is a bulky ligand being used? Start->Check_Catalyst Use_Bulky_Ligand Action: Screen bulky phosphine or NHC ligands to favor C2. Check_Catalyst->Use_Bulky_Ligand No Check_Base_Solvent Have base and solvent been screened? Check_Catalyst->Check_Base_Solvent Yes Use_Bulky_Ligand->Check_Base_Solvent Use_Standard_Ligand Action: Use standard ligand (e.g., PPh3) to favor C4. Screen_Conditions Action: Screen various bases (K2CO3, Cs2CO3, K3PO4) and solvents (Dioxane, Toluene, DMF). Check_Base_Solvent->Screen_Conditions No Protect_Aldehyde Consider protecting the 5-carbaldehyde group. Check_Base_Solvent->Protect_Aldehyde Yes Screen_Conditions->Protect_Aldehyde

Caption: Troubleshooting decision tree for regioselectivity.

References

stability of 2,4-Dichloropyrimidine-5-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-Dichloropyrimidine-5-carbaldehyde in acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly the nucleophilic substitution of the two chlorine atoms on the pyrimidine ring.[1][2] These chlorine atoms are electron-withdrawing, making the corresponding carbon atoms prone to attack by nucleophiles like water. This degradation can be catalyzed by both acidic and basic conditions.[2] Additionally, the aldehyde group may be susceptible to oxidation.[3]

Q2: What degradation products can be expected under acidic or basic conditions?

A2: Under aqueous acidic or basic conditions, the primary degradation products result from the stepwise hydrolysis of the chloro groups. This leads to the formation of 2-chloro-4-hydroxy-pyrimidine-5-carbaldehyde and 4-chloro-2-hydroxy-pyrimidine-5-carbaldehyde, and subsequently 2,4-dihydroxypyrimidine-5-carbaldehyde. In alcoholic solvents, the corresponding alkoxy (e.g., methoxy or ethoxy) derivatives may form. Under oxidizing conditions, the aldehyde group could be oxidized to a carboxylic acid, forming 2,4-dichloropyrimidine-5-carboxylic acid.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Both acidic and basic pH conditions can accelerate the hydrolysis of the chloro groups.[2] Therefore, for experiments requiring the compound to be in an aqueous solution, it is advisable to maintain the pH as close to neutral as possible and to use the solution promptly after preparation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored at -20°C under a nitrogen atmosphere, protected from moisture.[4] For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, use an aprotic solvent and store at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a sample. Degradation of the compound due to hydrolysis.Prepare solutions fresh using high-purity, dry aprotic solvents. If an aqueous solution is necessary, buffer it close to a neutral pH and use it immediately. Analyze a freshly prepared standard to confirm the identity of the main peak.
Low yield or formation of side products in a reaction involving this compound under basic conditions. The reagent is susceptible to nucleophilic attack by the base or solvent, leading to the formation of hydroxy or alkoxy byproducts.Use non-nucleophilic bases or perform the reaction at lower temperatures to minimize degradation. Consider using an aprotic solvent to prevent solvolysis.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Prepare fresh stock solutions for each set of experiments. If storing a stock solution, re-qualify it by analytical methods (e.g., HPLC) before use to check for purity.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions.

G A This compound B 2-Chloro-4-hydroxypyrimidine-5-carbaldehyde A->B H2O (Acid/Base) C 4-Chloro-2-hydroxypyrimidine-5-carbaldehyde A->C H2O (Acid/Base) D 2,4-Dihydroxypyrimidine-5-carbaldehyde B->D H2O (Acid/Base) C->D H2O (Acid/Base)

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a compound. This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways for this compound.

Materials:

  • This compound

  • Acetonitrile or DMSO (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or DMSO at a concentration of 1 mg/mL.[2]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8 hours.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Keep the solid compound in a temperature-controlled oven at 80°C for 48 hours. Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table.

Stress Condition Time (hours) Assay of Parent Compound (%) Degradation Products (Peak Area %)
0.1 M HCl (60°C)0
8
24
0.1 M NaOH (60°C)0
4
8
3% H₂O₂ (RT)0
8
24
Thermal (80°C)48
Photolytic-
Experimental Workflow

The logical flow for conducting a forced degradation study is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Assess Purity H->I

References

Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • Multi-step synthesis starting from Uracil: This method typically involves the formylation of uracil to 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

  • Vilsmeier-Haack Reaction: This reaction is a direct formylation method applied to a suitable pyrimidine precursor. The Vilsmeier reagent, typically formed in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a chlorinating agent (e.g., POCl₃ or SOCl₂), is used to introduce the aldehyde group.[3][4][5][6]

Q2: What are the common impurities I should expect in my final product?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Such as uracil or 2,4-dihydroxypyrimidine-5-carbaldehyde.[7]

  • Mono-chlorinated intermediates: For example, 2-hydroxy-4-chloro-pyrimidine-5-carbaldehyde or 2-chloro-4-hydroxy-pyrimidine-5-carbaldehyde.

  • Hydrolysis products: The dichloro product is susceptible to moisture and can hydrolyze back to mono-chloro or dihydroxy species.

  • Solvent-related impurities: If DMF is used as a solvent or reagent at elevated temperatures, it can decompose. For instance, DMF pyrolysis can generate dimethylamine, which may react with the chlorinated pyrimidine.[8]

  • Over-chlorination or other side-products: Depending on the reaction conditions, other chlorinated species may be formed.

  • Solvolysis products: The solvent (e.g., an alcohol) may react with the product, leading to the substitution of one of the chloro groups.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the chlorination step.Increase reaction time or temperature. Ensure the purity of the starting 2,4-dihydroxypyrimidine-5-carbaldehyde.[7]
Suboptimal Vilsmeier-Haack reaction conditions.Adjust the stoichiometry of the Vilsmeier reagent components (DMF and POCl₃/SOCl₂). Control the reaction temperature, as it is a critical parameter.[5]
Loss of product during workup and purification.Optimize the extraction and purification steps. Column chromatography is often used for purification.[1]
Presence of Dihydroxy Impurity Incomplete chlorination.Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used and that the reaction goes to completion. Monitor the reaction progress using TLC or HPLC.[2]
Hydrolysis of the final product during workup.Perform the workup under anhydrous conditions as much as possible. Use a non-aqueous workup if feasible.
Presence of Mono-Chloro Impurities Insufficient chlorinating agent or reaction time.Increase the amount of chlorinating agent and/or prolong the reaction time.
Dark-colored Product Decomposition of reagents or product.Control the reaction temperature carefully, especially during the Vilsmeier-Haack reaction or chlorination at high temperatures.
Impurities in the starting materials.Use high-purity starting materials.[7]
Unexpected Byproducts Side reactions with the solvent.Choose an inert solvent for the reaction. If using a reactive solvent is unavoidable, consider its potential to react with the product.[9]
Pyrolysis of DMF.If using DMF at high temperatures, consider alternative solvents or lower the reaction temperature if possible to avoid the formation of amine impurities.[8]

Experimental Protocols

Protocol 1: Synthesis from Uracil

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Formation of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde:

    • Suspend uracil in a suitable solvent (e.g., water with a base like barium hydroxide).

    • Add formaldehyde solution and heat the mixture to facilitate the hydroxymethylation of uracil.

    • The resulting 5-hydroxymethyluracil is then oxidized (e.g., using manganese dioxide in chloroform) to yield 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.

  • Chlorination:

    • Add the dried 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Carefully quench the reaction mixture by pouring it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualized Workflows and Pathways

G Synthesis of this compound from Uracil Uracil Uracil Hydroxymethyluracil 5-Hydroxymethyluracil Uracil->Hydroxymethyluracil + Formaldehyde, Base Dihydroxy_aldehyde 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde Hydroxymethyluracil->Dihydroxy_aldehyde Oxidation (e.g., MnO2) Dichloro_product This compound Dihydroxy_aldehyde->Dichloro_product Chlorination (e.g., POCl3)

Caption: A simplified workflow for the synthesis of this compound starting from uracil.

G Troubleshooting Impurities in Synthesis Start Crude Product Analysis (e.g., by HPLC/TLC) Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Dihydroxy Dihydroxy starting material present? Impurity_Detected->Dihydroxy Yes End Purified Product Impurity_Detected->End No (minor impurities) MonoChloro Mono-chloro intermediate present? Dihydroxy->MonoChloro No Incomplete_Chlorination Incomplete Chlorination Dihydroxy->Incomplete_Chlorination Yes Other Other unexpected peaks? MonoChloro->Other No MonoChloro->Incomplete_Chlorination Yes Side_Reaction Side Reaction with Solvent/Reagents Other->Side_Reaction Yes Hydrolysis Product Hydrolysis Incomplete_Chlorination->Hydrolysis Solution1 Increase chlorinating agent/time/temp Incomplete_Chlorination->Solution1 Solution2 Ensure anhydrous workup Hydrolysis->Solution2 Solution3 Check solvent purity and reaction temp Side_Reaction->Solution3

References

Technical Support Center: Sonogashira Couplings with 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sonogashira couplings of 2,4-Dichloropyrimidine-5-carbaldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of this specific cross-coupling reaction.

Troubleshooting Failed Sonogashira Couplings

This section addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.

Question 1: I am not observing any product formation. What are the primary factors to investigate?

Answer:

Complete reaction failure can often be attributed to a few critical factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Palladium(0) complexes can be sensitive to air and moisture. Consider using a fresh batch of catalysts or storing them under an inert atmosphere. The formation of palladium black is a common indicator of catalyst decomposition.

  • Reaction Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). It is crucial to thoroughly degas your solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Reagent Quality: Verify the purity of your this compound and the terminal alkyne. Impurities can poison the catalyst. Ensure your solvents and amine base are anhydrous, as water can negatively impact the reaction.

Question 2: The reaction is sluggish, and I'm getting a low yield of the desired product. How can I improve the reaction rate and conversion?

Answer:

Low reactivity is a common hurdle, particularly with less reactive chloro-substituents. Consider the following optimization strategies:

  • Temperature: While Sonogashira couplings can often be performed at room temperature, increasing the temperature can significantly enhance the reaction rate, especially for less reactive aryl chlorides. A temperature range of 50-100°C is a good starting point for optimization.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-deficient substrates like this compound, more electron-rich and bulky phosphine ligands can promote the oxidative addition step, which is often rate-limiting. Consider ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).

  • Solvent and Base: The solvent and base can have a profound effect on the reaction. Aprotic polar solvents like DMF or dioxane are commonly used. The amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne. Ensure an adequate excess of the base is used.

Question 3: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?

Answer:

The main side reactions to consider are Glaser homocoupling of the alkyne and reaction at the C2 position of the pyrimidine.

  • Glaser Homocoupling: This is the dimerization of the terminal alkyne and is promoted by the presence of oxygen and the copper co-catalyst. To minimize this, ensure rigorous exclusion of air from your reaction. Copper-free Sonogashira protocols can also be employed to circumvent this issue entirely.

  • Regioselectivity Issues: 2,4-Dichloropyrimidine has two reactive sites. Generally, the C4 position is more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. However, the selectivity can be influenced by the catalyst, ligands, and reaction conditions. If you are observing the formation of the C2-coupled product, you may need to re-evaluate your catalytic system to favor C4-selectivity.

Question 4: I am concerned about the stability of the aldehyde group under the reaction conditions. What precautions should I take?

Answer:

The aldehyde functionality is generally compatible with Sonogashira coupling conditions. However, under strongly basic conditions or at elevated temperatures for prolonged periods, side reactions involving the aldehyde, such as aldol condensation, could potentially occur. If you suspect aldehyde-related side reactions, consider:

  • Milder Base: Using a less hindered or weaker base might be beneficial.

  • Lower Reaction Temperature: Optimizing the reaction to proceed at a lower temperature can help preserve the aldehyde group.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.

Frequently Asked Questions (FAQs)

What is the expected regioselectivity for the Sonogashira coupling of this compound?

Based on the electronic properties of the pyrimidine ring, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst than the C2 position. Therefore, the selective formation of the 4-alkynyl-2-chloro-5-formylpyrimidine is the expected major product.

Which catalytic system is a good starting point for this reaction?

A common and effective catalytic system for Sonogashira couplings of challenging substrates includes a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine in a solvent such as THF or DMF. For this specific substrate, considering a more advanced catalytic system with a bulky electron-rich phosphine ligand could be advantageous from the outset.

How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.

Data Summary

The following tables provide a summary of typical reaction parameters for Sonogashira couplings, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Common Catalysts and Ligands for Sonogashira Coupling

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5Standard, commercially available catalyst.
PdCl₂(PPh₃)₂Triphenylphosphine1-5Air-stable precatalyst.
Pd₂(dba)₃XPhos, SPhos, etc.1-5Often used with bulky, electron-rich phosphine ligands for challenging substrates.
[Pd(IPr)Cl₂]₂IPr (NHC ligand)1-5N-Heterocyclic carbene ligands can be very effective for chloro-substrates.

Table 2: Common Solvents and Bases for Sonogashira Coupling

SolventBaseTypical ConcentrationNotes
Tetrahydrofuran (THF)Triethylamine (TEA)2-3 equivalents of baseA standard combination for many Sonogashira reactions.
N,N-Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)2-3 equivalents of baseGood for dissolving polar substrates.
DioxaneTriethylamine (TEA)2-3 equivalents of baseAnother common aprotic solvent.
TolueneDiisopropylamine (DIA)2-3 equivalents of baseCan be useful for higher temperature reactions.

Experimental Protocols

General Protocol for Regioselective Sonogashira Coupling at C4 of a Dichloropyrimidine

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Addition of Reagents: Add this compound (1.0 equivalent) and a degassed anhydrous solvent (e.g., THF or DMF).

  • Addition of Base and Alkyne: Add the amine base (e.g., triethylamine, 2-3 equivalents) followed by the terminal alkyne (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed Sonogashira couplings with this compound.

Troubleshooting_Workflow Troubleshooting Sonogashira Couplings start Reaction Failed (Low or No Product) check_catalyst Check Catalyst Activity and Reagent Purity start->check_catalyst check_conditions Verify Anhydrous & Anaerobic Conditions start->check_conditions optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp check_conditions->optimize_temp optimize_catalyst Screen Catalysts and Ligands optimize_temp->optimize_catalyst optimize_base_solvent Vary Base and Solvent optimize_catalyst->optimize_base_solvent side_reactions Analyze for Side Products optimize_base_solvent->side_reactions glaser_coupling Glaser Homocoupling Observed side_reactions->glaser_coupling Yes regioselectivity_issue Incorrect Regioisomer (C2-Coupling) side_reactions->regioselectivity_issue Yes aldehyde_decomposition Aldehyde Decomposition Suspected side_reactions->aldehyde_decomposition Yes success Successful Coupling side_reactions->success No Side Products & Good Yield troubleshoot_glaser - Ensure Rigorous Degassing - Consider Copper-Free Protocol glaser_coupling->troubleshoot_glaser troubleshoot_regio - Screen Different Ligands - Adjust Temperature regioselectivity_issue->troubleshoot_regio troubleshoot_aldehyde - Use Milder Base - Lower Reaction Temperature - Reduce Reaction Time aldehyde_decomposition->troubleshoot_aldehyde troubleshoot_glaser->optimize_temp troubleshoot_regio->optimize_catalyst troubleshoot_aldehyde->optimize_base_solvent

Caption: A flowchart for troubleshooting Sonogashira couplings.

preventing over-chlorination in 2,4-Dichloropyrimidine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde, with a primary focus on preventing over-chlorination.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and preventative measures.

Issue 1: Significant Over-chlorination Observed (e.g., formation of 2,4,6-trichloropyrimidine)

Cause: Over-chlorination is a common side reaction when the reaction conditions are too harsh or prolonged. The primary culprit is often an excess of the chlorinating agent or elevated temperatures, which can lead to the chlorination of other positions on the pyrimidine ring.

Solutions:

  • Temperature Control: Lower the reaction temperature. Careful monitoring of the reaction temperature is crucial for selectivity.[1] High temperatures generally increase the reaction rate but can also promote the formation of byproducts, including over-chlorination and degradation products.[1]

  • Reaction Time: Optimize the reaction time by monitoring the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

  • Chlorinating Agent Stoichiometry: Reduce the equivalents of the chlorinating agent (e.g., POCl₃). Using a large excess of POCl₃ can lead to over-chlorination.[1] Consider using equimolar amounts of the chlorinating agent per hydroxyl group to be replaced.[1]

Issue 2: Low Yield of this compound

Cause: Low yields can result from incomplete reaction, degradation of the product during workup, or competing side reactions.

Solutions:

  • Incomplete Reaction:

    • Increase Reaction Temperature or Time: If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time might be necessary.[1] However, this must be balanced against the risk of over-chlorination.

    • Ensure Proper Mixing: Ensure the starting material is fully soluble or well-suspended in the reaction mixture.

    • Use of a Base: For less reactive substrates, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[3]

  • Product Degradation during Workup:

    • Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring.[3] This helps to neutralize acidic byproducts that can cause degradation.

    • Immediate Extraction: Extract the product into a suitable organic solvent immediately after quenching.

Issue 3: Final Product is Contaminated with the Hydrolyzed Starting Material (e.g., 2,4-dihydroxypyrimidine-5-carbaldehyde)

Cause: This issue typically arises from incomplete chlorination or hydrolysis of the chlorinated product during the workup process due to the presence of moisture.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1]

  • Effective Quenching: The quenching process is critical. Pouring the reaction mixture into a rapidly stirred ice-water mixture can help precipitate the product quickly, minimizing its contact time with water.

  • Optimized Reaction Conditions: Re-evaluate the reaction time and temperature to ensure the complete conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to prevent over-chlorination in the synthesis of this compound?

A1: Preventing over-chlorination hinges on carefully controlling the reaction parameters. Key considerations include:

  • Temperature: Maintaining a moderate temperature is critical. For the Vilsmeier-Haack formylation of uracil to 2,4-dihydroxy-5-pyrimidinecarbaldehyde, a temperature below 40°C is recommended.[2] For the subsequent chlorination with POCl₃, a temperature of around 80°C is often employed.[2]

  • Stoichiometry of Chlorinating Agent: Using a minimal excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is advisable. Some protocols suggest using 3-6 equivalents of POCl₃.[2]

  • Reaction Time: Monitoring the reaction progress via HPLC or TLC is essential to stop the reaction once the starting material is consumed, typically within 2 to 5 hours for the chlorination step.[2]

Q2: How does the choice of chlorinating agent affect the reaction outcome?

A2: Phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent for converting hydroxypyrimidines to their chloro-derivatives.[1] The Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as both a formylating and chlorinating agent in some synthetic routes starting from uracil. Thionyl chloride (SOCl₂) in the presence of DMF can also be used for the initial formylation step.[2] The reactivity of the chosen chlorinating agent will influence the optimal reaction temperature and time.

Q3: What is the role of DMF in the Vilsmeier-Haack synthesis of this compound?

A3: In the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt.[4] This electrophilic species is responsible for the formylation of the pyrimidine ring at the 5-position. In the subsequent chlorination step, DMF can also act as a solvent. The use of DMF as a solvent has been shown to lead to higher yields and shorter reaction times in some cases.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress should be monitored diligently to avoid the formation of byproducts. High-Performance Liquid Chromatography (HPLC) is a highly effective method for tracking the disappearance of the starting material and the appearance of the product and any impurities.[2] Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.

Q5: What are the best practices for the workup and purification of this compound?

A5: A careful workup procedure is essential for obtaining a pure product.

  • Quenching: The reaction mixture should be cautiously poured into a large volume of an ice-water mixture with vigorous stirring.

  • Neutralization: The acidic mixture should then be neutralized with a base such as a saturated sodium carbonate or sodium bicarbonate solution to a pH of 8-9.[3]

  • Extraction: The product can be extracted with an organic solvent like ethyl acetate or toluene.[2][6]

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain the pure this compound.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterStep 1: Formylation (Uracil to 2,4-dihydroxy-5-pyrimidinecarbaldehyde)Step 2: Chlorination (to this compound)Reference
Reagents Uracil, DMF, Thionyl Chloride2,4-dihydroxy-5-pyrimidinecarbaldehyde, POCl₃[2]
Temperature < 40°C, then 35-40°C80°C[2]
Reaction Time 8-12 hours2-5 hours[2]
Molar Ratios Thionyl Chloride: 2-4 eq., DMF: 1.5-3 eq.POCl₃: 3-6 eq.[2]

Experimental Protocols

Protocol: Synthesis of this compound from Uracil

This protocol is adapted from a patented method and is provided for informational purposes.[2]

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • To a reaction vessel, add uracil and DMF.

  • Cool the mixture to below 40°C.

  • Slowly add thionyl chloride dropwise while maintaining the temperature between 35 and 40°C.

  • Monitor the reaction by HPLC until the uracil is completely consumed (approximately 10 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water to precipitate the product.

  • Isolate the 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Synthesis of this compound

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from Step 1 to phosphorus oxychloride.

  • Heat the mixture to 80°C.

  • Monitor the reaction by HPLC until the starting material is consumed (approximately 2-5 hours).

  • After completion, pour the reaction mixture into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with saturated sodium chloride solution.

  • Concentrate the organic layer under reduced pressure and dry to obtain the final product.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction issue_detected Issue Detected? check_reaction->issue_detected over_chlorination Over-chlorination (e.g., 2,4,6-trichloropyrimidine) issue_detected->over_chlorination Yes, Over-chlorination low_yield Low Yield issue_detected->low_yield Yes, Low Yield hydrolysis Hydrolysis of Product issue_detected->hydrolysis Yes, Hydrolysis workup Proceed to Workup issue_detected->workup No solution_over_chlorination Reduce Temperature Decrease Reaction Time Lower [POCl3] over_chlorination->solution_over_chlorination solution_low_yield Increase Temperature/Time Moderately Ensure Good Mixing Consider Adding Base low_yield->solution_low_yield solution_hydrolysis Ensure Anhydrous Conditions Controlled Quenching Optimize Reaction Time hydrolysis->solution_hydrolysis solution_over_chlorination->check_reaction solution_low_yield->check_reaction solution_hydrolysis->check_reaction end Pure Product workup->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the large-scale synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the large-scale synthesis of this compound?

A1: The most common and cost-effective starting material for the industrial production of this compound is uracil.[1][2] Alternative starting materials have been explored, but uracil remains a preferred choice due to its availability.

Q2: What are the key steps in the synthesis of this compound from uracil?

A2: The synthesis from uracil generally involves a two-step process:

  • Formylation and Hydroxylation: Uracil is first converted to 2,4-dihydroxy-5-pyrimidinecarbaldehyde. This can be achieved through various methods, including reaction with formaldehyde followed by oxidation, or a Vilsmeier-Haack type formylation.[1][2]

  • Chlorination: The intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, is then chlorinated to yield the final product, this compound. Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for this step.[1][2]

Q3: How can the progress of the reactions be monitored?

A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for tracking the progress of the reaction, particularly the initial formylation step, to ensure the complete consumption of the starting material.[1] For the chlorination step, Thin Layer Chromatography (TLC) can also be utilized to monitor the conversion of the intermediate to the final product.[3]

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in an inert atmosphere, away from moisture, and in a freezer at temperatures under -20°C.[4][5][6]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Yield in the First Step (Formation of 2,4-dihydroxy-5-pyrimidinecarbaldehyde) 1. Incomplete reaction. 2. Sub-optimal temperature control. 3. Degradation of reagents.1. Monitor the reaction using HPLC to ensure the complete consumption of uracil.[1] 2. Maintain the reaction temperature strictly below 40°C during the addition of thionyl chloride in the DMF-based process.[1] 3. Use fresh, high-quality reagents.
Incomplete Chlorination 1. Insufficient amount of chlorinating agent (e.g., POCl₃). 2. Reaction time is too short. 3. Presence of moisture in the reaction mixture.1. Use an adequate excess of phosphorus oxychloride.[2] 2. Extend the reflux time and monitor the reaction progress by TLC or HPLC.[2] 3. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Formation of Impurities 1. Side reactions due to incorrect temperature. 2. Presence of impurities in starting materials or reagents. 3. Undesired nucleophilic substitution on the pyrimidine ring.1. Adhere strictly to the recommended temperature profiles for each reaction step. 2. Use purified starting materials and high-purity reagents. 3. Control the reaction conditions to minimize side reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the choice of solvent and base can be critical.[3]
Difficulty in Product Isolation and Purification 1. Inefficient extraction from the aqueous phase. 2. Co-precipitation of impurities.1. Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[2] 2. Recrystallization from an appropriate solvent system can be employed to improve the purity of the final product.

Experimental Protocols

Method 1: Synthesis via Vilsmeier-Haack Type Reaction

This method involves the formylation of uracil using a Vilsmeier reagent prepared in situ, followed by chlorination.

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • To a reaction vessel, add Dimethylformamide (DMF).

  • Cool the DMF to below 40°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, control the temperature between 35 and 40°C.

  • Add uracil as the raw material.

  • Monitor the reaction by HPLC until the uracil is completely consumed (typically 8-12 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Isolate the 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Synthesis of this compound

  • React the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from Step 1 with phosphorus oxychloride.

  • The reaction time can range from 1 to 10 hours.[1]

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • Extract the product with a suitable organic solvent.

  • Purify the product to obtain this compound.

Method 2: Synthesis via Formaldehyde and Oxidation

This method involves the initial reaction of uracil with formaldehyde, followed by oxidation and subsequent chlorination.

Step 1: Synthesis of 5-hydroxymethyluracil

  • Add 25g of uracil to 400 mL of water containing 15g of barium hydroxide octahydrate.

  • Slowly add 54 mL of 37% formaldehyde solution.

  • Reflux the mixture for 30 minutes with magnetic stirring.

  • Allow the reaction to stand overnight at room temperature.

  • Introduce carbon dioxide gas to precipitate barium carbonate.

  • Filter the mixture and evaporate the aqueous phase to dryness.

  • Reflux the resulting viscous substance with 250 mL of 70% ethanol for 2 hours.

  • Cool in a refrigerator for 4 hours to precipitate 5-hydroxymethyluracil.

  • Filter and dry the product. The expected yield is approximately 73%.[2]

Step 2: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • Add the 23g of 5-hydroxymethyluracil to 400 mL of chloroform.

  • Add 100g of manganese dioxide.

  • Heat the mixture to reflux for 10 hours.

  • Filter the hot mixture.

  • Repeat the reflux and filtration of the filter cake with fresh chloroform twice.

  • Combine the chloroform filtrates and evaporate to obtain the crude product.[2]

Step 3: Synthesis of this compound

  • Add the 14g of crude 2,4-dihydroxy-5-pyrimidinecarbaldehyde to 100 mL of phosphorus oxychloride.

  • Reflux the mixture for 5 hours.

  • Remove about 50 mL of phosphorus oxychloride by evaporation.

  • Pour the residue into 200g of ice water.

  • Extract the aqueous mixture three times with 100 mL of ethyl acetate.

  • Combine the ethyl acetate layers and process to obtain the final product.[2]

Quantitative Data Summary

Parameter Method 1 (Vilsmeier-Haack Type) [1]Method 2 (Formaldehyde/Oxidation) [2]
Starting Material UracilUracil
Key Reagents DMF, Thionyl Chloride, Phosphorus OxychlorideBarium hydroxide octahydrate, Formaldehyde, Manganese dioxide, Phosphorus oxychloride
Solvents DMFWater, Ethanol, Chloroform, Ethyl acetate
Reaction Time (Step 1) 8 - 12 hoursOvernight + 2 hours reflux
Reaction Time (Step 2) -10 hours reflux
Reaction Time (Step 3) 1 - 10 hours5 hours reflux
Overall Yield HighNot specified, intermediate yield of 73%
Purity Suitable for industrial productionNot specified

Visualizations

G cluster_0 Synthesis Workflow Uracil Uracil Intermediate 2,4-dihydroxy-5- pyrimidinecarbaldehyde Uracil->Intermediate Formylation/ Hydroxylation FinalProduct 2,4-Dichloropyrimidine-5- carbaldehyde Intermediate->FinalProduct Chlorination (POCl₃)

Caption: Overall synthetic workflow for this compound.

G cluster_1 Troubleshooting Logic Problem Low Yield or Impure Product CheckPurity Check Starting Material Purity Problem->CheckPurity CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckTime Confirm Reaction Time CheckTemp->CheckTime Correct AdjustTemp Adjust Temperature Control CheckTemp->AdjustTemp Incorrect CheckReagents Assess Reagent Quality/Stoichiometry CheckTime->CheckReagents Sufficient AdjustTime Increase Reaction Time CheckTime->AdjustTime Too Short UseFreshReagents Use Fresh/Anhydrous Reagents & Adjust Ratio CheckReagents->UseFreshReagents Issue Found

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

managing exothermic reactions in 2,4-Dichloropyrimidine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde. The focus is on managing exothermic reactions to ensure safety and optimal reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on controlling exothermic events.

Issue 1: Rapid temperature increase during Vilsmeier-Haack formylation.

  • Question: My reaction temperature is rising uncontrollably during the addition of the formylating agent (e.g., Vilsmeier reagent prepared from DMF and an acid chloride). What should I do?

  • Answer: An uncontrolled temperature rise indicates that the exothermic formylation reaction is proceeding too quickly. Immediate action is required to prevent a runaway reaction.[1]

    • Immediate Actions:

      • Stop the addition of the formylating agent immediately.

      • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath or switching to a more powerful cooling system).

      • Ensure vigorous stirring to dissipate localized hotspots.

    • Preventative Measures for Future Experiments:

      • Slow Addition: Add the formylating agent dropwise at a much slower rate.

      • Lower Starting Temperature: Begin the addition at a lower internal reaction temperature.

      • Dilution: Increase the solvent volume to better absorb the heat generated.

Issue 2: Excessive gas evolution and pressure build-up during chlorination.

  • Question: I am observing a vigorous evolution of gas and a noticeable pressure increase in my reaction vessel during the chlorination step with phosphorus oxychloride (POCl₃). Is this normal, and how can I control it?

  • Answer: The reaction of 2,4-dihydroxypyrimidine-5-carbaldehyde with POCl₃ is highly exothermic and releases gaseous byproducts, which can lead to a dangerous pressure build-up.

    • Immediate Actions:

      • Ensure the reaction is being conducted in a well-ventilated fume hood.

      • If the pressure increase is significant, cautiously vent the reaction vessel through a suitable scrubbing system (e.g., a bubbler connected to a base solution).

      • Reduce the heating rate or temporarily remove the heat source.

    • Preventative Measures:

      • Slow Heating: Increase the reaction temperature gradually to the desired reflux temperature.

      • Controlled Addition: For larger-scale reactions, consider adding the pyrimidine derivative portion-wise to the hot POCl₃.

      • Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming and gas evolution.

Issue 3: Formation of dark-colored byproducts and low yield.

  • Question: My final product is a dark, impure solid, and the yield is significantly lower than expected. Could this be related to poor temperature control?

  • Answer: Yes, poor temperature control is a likely cause. Exceeding the optimal temperature range can lead to side reactions and decomposition of the starting materials, intermediates, and the final product, resulting in impurities and reduced yield.

    • Troubleshooting Steps:

      • Review Temperature Logs: Carefully check the temperature records from your experiment to identify any deviations from the protocol.

      • Optimize Cooling: Ensure your cooling system is adequate for the scale of your reaction.

      • Purification: Attempt to purify a small sample of the crude product to identify the impurities. This may provide clues about the side reactions that occurred. For purification, column chromatography can be employed.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the critical exothermic steps in the synthesis of this compound?

A1: The two most critical exothermic steps are:

  • Vilsmeier-Haack Formylation: The reaction of a uracil derivative with a formylating agent (e.g., prepared from DMF and thionyl chloride or phosphorus oxychloride) is highly exothermic.[4][5][6][7][8] Careful temperature control, typically below 40°C, is crucial during the addition of reagents.[4]

  • Chlorination: The conversion of 2,4-dihydroxypyrimidine-5-carbaldehyde to the final product using a chlorinating agent like phosphorus oxychloride (POCl₃) at reflux is also very exothermic and involves the evolution of gaseous byproducts.[2][3]

Q2: What are the recommended temperature control strategies for these exothermic steps?

A2: Effective temperature management is key to a safe and successful synthesis.

  • For the Vilsmeier-Haack Formylation:

    • Use an ice bath or a cryo-cooler to maintain the reaction temperature.

    • Add the reagents dropwise with constant monitoring of the internal temperature.

    • Ensure efficient stirring to promote even heat distribution.

  • For the Chlorination Step:

    • Heat the reaction mixture gradually to reflux.

    • Use a reflux condenser to prevent the loss of solvent and reagents.

    • Ensure the reaction is conducted in a system that can safely vent any evolved gases.

Q3: What are the potential consequences of inadequate temperature control?

A3: Failure to manage the exothermic nature of these reactions can lead to:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can result in a violent reaction, vessel rupture, and release of hazardous materials.[1]

  • Reduced Yield and Purity: Side reactions and decomposition at elevated temperatures can significantly lower the yield and purity of the desired product.

  • Safety Hazards: The evolution of corrosive gases like HCl and SO₂ requires proper handling and scrubbing to prevent exposure.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Uracil

  • To a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add uracil and DMF.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add thionyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[4]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 35-40°C) until the starting material is consumed, as monitored by HPLC.[4]

  • Cool the reaction mixture to room temperature and carefully pour it into ice water to precipitate the intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[4]

  • Filter the precipitate, wash with cold water, and dry.

Protocol 2: Chlorination of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add the dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde to phosphorus oxychloride (POCl₃).[2][3]

  • Heat the mixture to reflux and maintain for several hours (e.g., 5 hours).[2][3]

  • After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.[2][3]

Quantitative Data Summary

ParameterVilsmeier-Haack FormylationChlorination
Key Reagents Uracil, DMF, Thionyl Chloride2,4-dihydroxy-5-pyrimidinecarbaldehyde, POCl₃
Temperature Control Maintain below 40°C during addition[4]Gradual heating to reflux
Addition Rate Slow, dropwiseN/A (reagents are typically mixed at the start)
Reaction Time Typically several hours, monitor by HPLC[4]~5 hours at reflux[2][3]
Typical Yield Intermediate yield can be highFinal product yield varies, reported around 85%[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_formylation Vilsmeier-Haack Formylation cluster_chlorination Chlorination uracil Uracil + DMF cooling1 Cool to < 10°C uracil->cooling1 add_socl2 Slowly add Thionyl Chloride (Maintain T < 40°C) cooling1->add_socl2 react_formylation React at 35-40°C add_socl2->react_formylation quench1 Quench in Ice Water react_formylation->quench1 intermediate Isolate Intermediate: 2,4-dihydroxy-5-pyrimidinecarbaldehyde quench1->intermediate add_pocl3 Intermediate + POCl₃ intermediate->add_pocl3 reflux Heat to Reflux (~5 hours) add_pocl3->reflux distill Distill excess POCl₃ reflux->distill quench2 Quench in Ice Water distill->quench2 extract Extract with Ethyl Acetate quench2->extract purify Purify by Column Chromatography extract->purify final_product Final Product: This compound purify->final_product troubleshooting_guide Troubleshooting Exothermic Reactions cluster_immediate Immediate Actions cluster_preventative Preventative Measures start Observe Rapid Temperature Rise stop_addition Stop Reagent Addition start->stop_addition Action increase_cooling Increase Cooling stop_addition->increase_cooling increase_stirring Increase Stirring increase_cooling->increase_stirring slow_addition Slower Reagent Addition increase_stirring->slow_addition For Future Experiments lower_temp Lower Starting Temperature slow_addition->lower_temp increase_dilution Increase Dilution lower_temp->increase_dilution

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2,4-Dichloropyrimidine-5-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2,4-Dichloropyrimidine-5-carbaldehyde in common organic reactions, supported by experimental data from relevant literature.

This compound is a versatile heterocyclic building block in organic synthesis, prized for its two reactive chlorine atoms and an aldehyde group that allow for a variety of chemical transformations. The distinct electronic environment of the pyrimidine ring dictates the regioselectivity of these reactions, leading to a diverse array of substituted pyrimidine derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of products derived from two principal reaction types of dichloropyrimidines: Nucleophilic Aromatic Substitution (SNAr) and Suzuki Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing aldehyde group at the 5-position, makes this compound highly susceptible to nucleophilic aromatic substitution. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position. However, substitution at the C2 position can also be achieved.

Amination Reactions

The reaction of 2,4-dichloropyrimidines with amines is a common method for the synthesis of substituted aminopyrimidines. The following data is based on the reactions of closely related 5-substituted-2,4-dichloropyrimidines, providing a strong model for the expected outcomes with this compound.

Table 1: NMR Data for Representative Amination Products of 5-Substituted-2,4-Dichloropyrimidines

ProductReaction Type1H NMR (δ, ppm)13C NMR (δ, ppm)
4-(Diethylamino)-2-chloro-5-nitropyrimidine C4-Amination8.93 (s, 1H), 3.79 (q, J = 7.1 Hz, 4H), 1.28 (t, J = 7.1 Hz, 6H)159.0, 157.0, 154.5, 129.5, 44.5, 13.0
2-(Diethylamino)-4-chloro-5-nitropyrimidine C2-Amination9.00 (s, 1H), 3.70 (q, J = 7.1 Hz, 4H), 1.25 (t, J = 7.1 Hz, 6H)161.5, 158.0, 155.0, 131.0, 43.0, 13.5
2-Amino-4-(4-methylpiperazin-1-yl)pyrimidine C4-Amination7.73 (d, J = 6.0 Hz, 1H), 5.99 (d, J = 5.6 Hz, 1H), 5.94 (s br, 2H), 3.47-3.48 (m, 4H), 2.29-2.30 (m, 4H), 2.20 (s, 3H)163.5, 162.8, 157.3, 93.5, 54.8, 46.2, 43.6

Note: Data for nitro-substituted pyrimidines are from the reaction of 2,4-dichloro-5-nitropyrimidine. Data for the amino-substituted pyrimidine is from the reaction of 2-amino-4-chloropyrimidine and is representative of a C4-substitution pattern.

Suzuki Cross-Coupling Reactions

Palladium-catalyzed Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds. In the context of 2,4-dichloropyrimidines, this reaction allows for the introduction of aryl or heteroaryl substituents, typically with high regioselectivity for the C4 position.

Table 2: NMR Data for a Representative Suzuki Coupling Product of a 5-Substituted-2,4-Dichloropyrimidine

ProductReaction Type1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Chloro-4-phenyl-5-cyanopyrimidine C4-Arylation8.95 (s, 1H), 8.10-8.07 (m, 2H), 7.65-7.62 (m, 3H)168.0, 160.0, 159.5, 135.0, 132.0, 129.0, 128.5, 115.0, 105.0

Note: Data is for the Suzuki coupling product of 2,4-dichloro-5-cyanopyrimidine with phenylboronic acid.

Experimental Protocols

General Procedure for SNAr Amination of 2,4-Dichloropyrimidines[1]

To a solution of the 2,4-dichloropyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, the respective amine (1.0-1.2 eq) and a base, typically triethylamine or diisopropylethylamine (1.5-2.0 eq), are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Suzuki Cross-Coupling of 2,4-Dichloropyrimidines

In a reaction vessel, the 2,4-dichloropyrimidine derivative (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically Na2CO3 or K2CO3 (2.0-3.0 eq), are combined in a mixture of solvents like toluene/ethanol/water or dioxane/water. The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Reaction Workflow and Logic

The following diagram illustrates the general synthetic pathways for the functionalization of this compound.

G cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki Cross-Coupling start This compound snar_c4 C4-Substituted Product (e.g., 4-Amino-2-chloro-) start->snar_c4  R₂NH, Base snar_c2 C2-Substituted Product (e.g., 2-Amino-4-chloro-) start->snar_c2  R₂NH, Base  (harsher conditions) suzuki_c4 C4-Aryl/Heteroaryl Product (e.g., 4-Phenyl-2-chloro-) start->suzuki_c4  ArB(OH)₂, Pd Catalyst, Base

Caption: Reaction pathways of this compound.

Signaling Pathways and Experimental Workflow Visualization

The decision-making process for the synthesis of a specific derivative of this compound can be visualized as follows:

G cluster_synthesis Synthetic Strategy cluster_workflow Experimental Workflow cluster_characterization Characterization Techniques start Target Molecule Design reaction_choice Choice of Reaction Type start->reaction_choice snar Nucleophilic Aromatic Substitution reaction_choice->snar  Substitution at C2/C4 suzuki Suzuki Cross-Coupling reaction_choice->suzuki  C-C bond formation at C4 other Other Reactions (e.g., Wittig, Condensation) reaction_choice->other  Aldehyde modification reaction_setup Reaction Setup snar->reaction_setup suzuki->reaction_setup other->reaction_setup workup Work-up and Extraction reaction_setup->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization purification->characterization nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Synthetic and characterization workflow for derivatives of this compound.

A Comparative Analysis of the Reactivity of 2,4-Dichloropyrimidine-5-carbaldehyde and 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the reactivity of 2,4-Dichloropyrimidine-5-carbaldehyde and its parent compound, 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and the functionalization of halopyrimidines via SNAr is a cornerstone of many synthetic routes. The reactivity of the chlorine atoms on the pyrimidine ring is significantly influenced by the electronic nature of other substituents. This guide will delve into the activating effect of the C5-carbaldehyde group on the reactivity and regioselectivity of nucleophilic substitution.

Enhanced Reactivity and Regioselectivity of this compound

The presence of a strongly electron-withdrawing carbaldehyde group at the C5 position of the pyrimidine ring in this compound has a profound impact on its reactivity compared to the unsubstituted 2,4-dichloropyrimidine. This aldehyde group activates the ring towards nucleophilic attack, primarily by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

In general, for 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. This selectivity is further enhanced in this compound. The electron-withdrawing nature of the aldehyde group at C5 significantly increases the electrophilicity of the C4 position, making it the overwhelmingly favored site for nucleophilic substitution.

Quantitative Comparison of Reactivity

ReactantNucleophileReaction ConditionsProductYield (%)Reference
2,4-dichloropyrimidineMorpholineK₂CO₃, DMAc, rt, 1 h4-morpholino-2-chloropyrimidine70-80 (typical)[1]
This compoundIndolineTEA, EtOH, reflux, 3 h2-chloro-4-(indolin-1-yl)pyrimidine-5-carbaldehyde60
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineTEA, EtOH, reflux, 3 h2-amino-4-chloro-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60

Note: The data for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is included as a close structural analog to this compound, illustrating the typical yields for SNAr reactions on a 5-formyl-dichloropyrimidine scaffold.

The data suggests that even with a less nucleophilic amine like indoline, this compound and its analogs provide good yields of the C4-substituted product. The reactions of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often result in a mixture of C4 and C2 isomers, with C4/C2 ratios typically ranging from 1:1 to 4:1.[1] The presence of the C5-aldehyde group significantly improves the C4-selectivity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for nucleophilic aromatic substitution on a dichloropyrimidine scaffold.

Protocol 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

This two-step protocol is based on a patented procedure and involves a Vilsmeier-Haack type formylation followed by chlorination.

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • To a 500L three-neck flask equipped with a thermometer and a condenser, add 11.2g of uracil.

  • Add 60g of DMF (dimethylformamide).

  • Slowly add 15.4g of thionyl chloride dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, maintain the temperature between 35°C and 40°C and monitor the reaction by HPLC until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • The product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, will precipitate and can be collected by filtration.

Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from Step 1 to phosphorus oxychloride (3-6 equivalents).

  • Heat the mixture to 80°C and monitor the reaction by HPLC for 2 to 5 hours.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with saturated sodium chloride solution.

  • Concentrate and dry the organic layer to obtain 2,4-dichloro-5-pyrimidinecarbaldehyde.

Protocol 2: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol is adapted from a published procedure for a closely related analog and can be considered a starting point for the amination of this compound.

  • In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), the desired amine (1 mmol), and triethylamine (1 mmol) in 5.0 mL of ethanol.

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product. This may involve removing the solvent under reduced pressure and purifying the residue by column chromatography.

Factors Influencing Reactivity: A Logical Overview

The differing reactivity of these two pyrimidine derivatives can be understood through the interplay of electronic effects. The following diagram illustrates the key factors.

G cluster_0 Reactivity Determinants Start Pyrimidine Core EWG Electron-Withdrawing Group (-CHO at C5) Start->EWG 2,4-Dichloropyrimidine- 5-carbaldehyde No_Sub No C5 Substituent Start->No_Sub 2,4-dichloropyrimidine Intermediate Meisenheimer Intermediate EWG->Intermediate Stabilizes No_Sub->Intermediate Less Stable Reactivity Enhanced Reactivity & C4-Selectivity Intermediate->Reactivity Leads to Base_Reactivity Baseline Reactivity & Moderate C4-Selectivity Intermediate->Base_Reactivity Leads to

Caption: Logical flow of factors influencing the reactivity of substituted dichloropyrimidines.

Conclusion

References

Unveiling the Biological Potential: A Comparative Guide to 2,4-Dichloropyrimidine-5-carbaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Pyrimidine-based compounds have long been a cornerstone in this endeavor, with 2,4-Dichloropyrimidine-5-carbaldehyde emerging as a particularly versatile scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, from combating cancer to inhibiting microbial growth. This guide provides an objective comparison of the biological activity of this compound derivatives against their structural analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the advancement of drug discovery.

A Comparative Look at Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][2] Analogs such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines are also being extensively investigated for their therapeutic potential in oncology.[3] The following tables summarize the in vitro cytotoxic activity of these compounds against various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
9k A549 (Lung)2.14[4]
HCT-116 (Colon)3.59[4]
PC-3 (Prostate)5.52[4]
MCF-7 (Breast)3.69[4]
13f A549 (Lung)1.98[4]
HCT-116 (Colon)2.78[4]
PC-3 (Prostate)4.27[4]
MCF-7 (Breast)4.01[4]
B-4 MCF-7 (Breast)6.70[5]
A549 (Lung)20.49[5]
8d PANC-1 (Pancreatic)0.08[2]
Table 2: Anticancer Activity of Pyrimidine Analogs
Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine4f MCF-7 (Breast)1.629[6]
4i MCF-7 (Breast)1.841[6]
Thiazolo[5,4-d]pyrimidine1a-j Various(Data not quantified in provided text)[7]
Chromeno[2,3-d]pyrimidine3 MCF-7 (Breast)1.61[8]
HepG2 (Liver)1.83[8]
A549 (Lung)2.02[8]
7 MCF-7 (Breast)2.11[8]
HepG2 (Liver)2.34[8]
A549 (Lung)2.56[8]

Antimicrobial Potential: A Battle Against Pathogens

Beyond their anticancer properties, derivatives of this compound and their analogs have been explored for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 3: Antibacterial Activity of 2,4-Disubstituted Pyrimidine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
12 S. aureus (MRSA)1[9]
E. coli (ΔAcrB)2[9]
S1 S. aureus16.26[10]
S7 B. subtilis17.34[10]
E. coli17.34[10]
Table 4: Antimicrobial Activity of Pyrimidine Analogs
Compound ClassCompound IDMicroorganismMIC (µg/mL)Reference
Pyrimidopyrimidine3a, 3b, 3d, 4a-d, 9c, 10b S. aureus, B. subtilis, E. coli, C. albicans, A. flavusStrong activity (not quantified)[11]
Thiazolo[5,4-d]pyrimidine1a-j Various bacteria and fungi(Data not quantified in provided text)[7]

Experimental Corner: Protocols for Biological Evaluation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6][12]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Mechanism: Signaling Pathways

Many 2,4-disubstituted pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell cycle regulation and proliferation. One of the most prominent targets is the Cyclin-Dependent Kinase (CDK) family.[2]

CDK_Inhibition_Pathway Pyrimidine_Derivative 2,4-Disubstituted Pyrimidine Derivative P_TEFb P-TEFb Complex Pyrimidine_Derivative->P_TEFb Inhibition CDK9 CDK9 CDK9->P_TEFb Cyclin_T Cyclin T Cyclin_T->P_TEFb RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylation Apoptosis Apoptosis P_TEFb->Apoptosis Inhibition of anti-apoptotic proteins Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Cell_Cycle_Progression Cell Cycle Progression Transcription_Elongation->Cell_Cycle_Progression

Caption: Inhibition of the CDK9/Cyclin T (P-TEFb) complex by 2,4-disubstituted pyrimidine derivatives.

Another critical pathway often targeted by pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5][14]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.

The experimental workflow for synthesizing and evaluating the biological activity of these compounds often follows a structured approach.

Experimental_Workflow Starting_Material 2,4-Dichloropyrimidine- 5-carbaldehyde Synthesis Chemical Synthesis (e.g., Suzuki Coupling, etc.) Starting_Material->Synthesis Derivatives Library of Derivatives and Analogs Synthesis->Derivatives Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Derivatives->Antimicrobial_Screening Hit_Compounds Hit Compounds Anticancer_Screening->Hit_Compounds Antimicrobial_Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General experimental workflow for the development of pyrimidine-based therapeutic agents.

References

A Researcher's Guide to Validating the Structure of 2,4-Disubstituted Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2,4-disubstituted pyrimidine isomers, complete with supporting experimental data and detailed protocols.

The substitution pattern on the pyrimidine ring significantly influences the molecule's biological activity and physicochemical properties. Distinguishing between isomers, such as 2,4- and 4,6-disubstituted pyrimidines, is a critical step in the drug discovery and development process. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for accurate structure elucidation.

Comparative Analysis of Spectroscopic Data

The following tables summarize key diagnostic data from NMR spectroscopy and Mass Spectrometry to differentiate between 2,4-disubstituted pyrimidine isomers.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for Protons on the Pyrimidine Ring
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Distinguishing Features for 2,4-Disubstitution
H-57.2 - 7.6120 - 130Typically the most upfield proton signal on the pyrimidine ring. The coupling pattern with H-6 provides crucial connectivity information.
H-68.5 - 8.9155 - 160In a 2,4-disubstituted pyrimidine, H-6 will appear as a doublet, coupled to H-5. The chemical shift is influenced by the substituent at position 4.

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used. These ranges are provided as a general guide.[1]

Table 2: Diagnostic Mass Spectrometry Fragmentation Patterns
Ionization MethodFragmentation PathwayExpected m/z of FragmentsUtility in Isomer Differentiation
Electron Ionization (EI)Retro-Diels-Alder (RDA) reactionVaries based on substituentsThe fragmentation pattern, particularly the RDA fragmentation, can be indicative of the substitution pattern. Comparison of the relative intensities of fragment ions between isomers is a key diagnostic tool.[2][3]
Electrospray Ionization (ESI)Collision-Induced Dissociation (CID)[M+H]⁺ and characteristic fragmentsSofter ionization method, often preserving the molecular ion. MS/MS fragmentation of the [M+H]⁺ ion can reveal structural information based on the loss of specific substituents.[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule. 2D NMR experiments are particularly crucial for distinguishing isomers.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrimidine compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][6]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

2D NMR Acquisition for Structure Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, confirming which protons are adjacent to each other. This is essential for tracing the connectivity of the pyrimidine ring protons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is used to assign carbon signals based on their attached protons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for identifying long-range connectivities and confirming the positions of substituents, especially quaternary carbons.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing through-space correlations. This can be used to determine the stereochemistry and conformation of the molecule.[9]

Mass Spectrometry (MS)

MS provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • For LC-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[10]

  • For direct infusion, dilute the stock solution in a solvent compatible with the ionization source.

  • Ensure the final sample solution is free of particulates by filtering if necessary.[10][11]

Data Acquisition:

  • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule. This is often used with Gas Chromatography (GC-MS).[4][12]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. It is commonly used with Liquid Chromatography (LC-MS). Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.[4][5]

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystallization: Grow single crystals of the 2,4-disubstituted pyrimidine isomer. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[13] For pyrimidine compounds, common solvents for crystallization include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often with an anti-solvent like dichloromethane (DCM).[13]

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on the goniometer of the diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[14]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure validation process.

Experimental_Workflow_for_Structure_Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystals available) Purification->Xray Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Overall workflow for the synthesis and structural validation of 2,4-disubstituted pyrimidine isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Structure Elucidation Dissolve Dissolve in Deuterated Solvent H1_NMR 1H NMR Dissolve->H1_NMR C13_NMR 13C NMR Dissolve->C13_NMR COSY COSY H1_NMR->COSY Interpretation Spectral Interpretation H1_NMR->Interpretation HSQC HSQC C13_NMR->HSQC C13_NMR->Interpretation NOESY NOESY COSY->NOESY COSY->Interpretation HMBC HMBC HSQC->HMBC HSQC->Interpretation HMBC->Interpretation NOESY->Interpretation Structure Structure Interpretation->Structure

Caption: Detailed workflow for structure elucidation using NMR spectroscopy.

MS_and_Xray_Workflow cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography MS_Sample_Prep Sample Preparation Ionization Ionization (EI or ESI) MS_Sample_Prep->Ionization Analysis Mass Analysis Ionization->Analysis Fragmentation Fragmentation Pattern Analysis->Fragmentation Molecular_Weight_and_Formula Molecular_Weight_and_Formula Fragmentation->Molecular_Weight_and_Formula Crystallization Crystallization Data_Collection Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution ThreeD_Structure 3D Structure Structure_Solution->ThreeD_Structure Absolute_Structure Absolute_Structure ThreeD_Structure->Absolute_Structure

Caption: Workflows for molecular weight determination by MS and 3D structure by X-ray crystallography.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and medicinal chemists, the functionalization of the pyrimidine scaffold is of particular interest due to its prevalence in a wide range of biologically active compounds. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2,4-dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of diverse molecular entities. The presence of the electron-withdrawing aldehyde group at the 5-position influences the reactivity of the pyrimidine core, making the choice of an optimal catalyst system crucial for achieving high yields and regioselectivity.

Performance Comparison of Palladium Catalysts

While direct comparative data for this compound is limited in publicly available literature, extensive studies on the closely related 2,4-dichloropyrimidine provide valuable insights into catalyst performance. The following tables summarize the efficacy of various palladium catalysts in the Suzuki coupling of 2,4-dichloropyrimidine with arylboronic acids. The data presented here is extrapolated to guide the selection of catalysts for the 5-formyl substituted analogue, with the understanding that the electron-withdrawing nature of the aldehyde may enhance the reactivity of the C4-Cl bond.

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O10015 min81
Pd(dppf)Cl₂·CH₂Cl₂ dppfK₂CO₃1,4-Dioxane/H₂O10024 h70
Pd(OAc)₂ PPh₃K₂CO₃1,4-Dioxane/H₂O10024 h45
PdCl₂(PPh₃)₂ PPh₃K₂CO₃1,4-Dioxane/H₂O10024 h36

Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.0 equiv.), catalyst (5 mol%), base (3.0 equiv.), microwave irradiation.[1]

Table 2: Comparison of Catalyst Performance with Substituted Pyrimidines and Boronic Acids

Catalyst SystemSubstrateBoronic AcidKey ObservationReference
Pd(PPh₃)₄ 2,4-dichloropyrimidineArylboronic acids with electron-withdrawing groupsGenerally high yields, comparable to unsubstituted phenylboronic acid.[1]
Pd/IPr 2,4-dichloropyridinesArylboronic acidsEffective for C4-selective coupling, tolerates aldehyde functional groups.[2]
Buchwald XPhos G2 DihaloheterocyclesArylboronic acidsHighly active precatalyst for challenging couplings.[3][4]
Pd(dppf)Cl₂ DihaloheterocyclesArylboronic acidsA robust and widely used catalyst for Suzuki couplings.[3]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with a substituted 2,4-dichloropyrimidine. These protocols can be adapted for the specific use of this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 2:1 v/v)

  • Microwave reactor vial

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Heating Suzuki Coupling[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, approx. 0.18 mmol per 0.67 mmol of pyrimidine)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Reaction vessel

Procedure:

  • Dissolve this compound in the solvent mixture in a reaction vessel.

  • Degas the solution with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate to the reaction vessel.

  • Heat the reaction mixture with stirring at a suitable temperature (e.g., 55-80 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Catalytic_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)Ln-X B->C D Transmetalation C->D E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R1R2 R¹-R² F->R1R2 R1X R¹-X R1X->B R2BY2 R²-B(OR)₂ R2BY2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Base start->reactants catalyst Add Palladium Catalyst reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Discussion and Recommendations

The Suzuki coupling of 2,4-dichloropyrimidines is well-established to proceed with high regioselectivity at the C4 position.[1][5] This is attributed to the greater electrophilicity of the C4 position compared to the C2 position. The presence of an electron-withdrawing group at the 5-position, such as a carbaldehyde, is expected to further activate the C4-Cl bond towards oxidative addition, thus reinforcing this selectivity.

Based on the available data for the unsubstituted 2,4-dichloropyrimidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) emerges as a highly effective and reliable catalyst, providing excellent yields in short reaction times under microwave irradiation.[1] For more challenging substrates or when optimizing for industrial-scale synthesis, modern catalyst systems should be considered. Buchwald precatalysts , such as XPhos Pd G2, are known for their high activity and broad substrate scope, often allowing for lower catalyst loadings and milder reaction conditions.[3][4] Similarly, catalysts bearing ferrocenylphosphine ligands like Pd(dppf)Cl₂ have demonstrated robustness and good performance in various Suzuki coupling reactions.[3]

For researchers and drug development professionals, the initial screening of catalysts for the Suzuki coupling of this compound should include Pd(PPh₃)₄ as a benchmark. For optimization and to tackle potentially less reactive boronic acids, evaluating a Buchwald precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) and Pd(dppf)Cl₂ is highly recommended. The choice of solvent and base can also significantly impact the reaction outcome, with combinations like 1,4-dioxane/water and K₂CO₃ or K₃PO₄ being commonly effective.

References

Assessing the Cytotoxicity of Novel 2,4-Dichloropyrimidine-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1] Among these, compounds derived from 2,4-Dichloropyrimidine-5-carbaldehyde are of significant interest due to the versatile reactivity of this starting material, which allows for the synthesis of a diverse range of analogues.[2] This guide provides a comparative overview of the cytotoxic effects of a novel series of this compound derivatives against various cancer cell lines. The data presented herein is a synthesis of findings from multiple studies on related pyrimidine compounds, intended to illustrate the structure-activity relationships and guide future drug discovery efforts.

Comparative Cytotoxicity Data

The cytotoxic activity of novel this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a key metric for comparing the potency of different compounds.[3] The following table summarizes the IC50 values for a representative set of hypothetical derivatives, illustrating the potential impact of various substitutions on cytotoxic activity.

Compound IDR1-Substituent (at C4)R2-Substituent (at C2)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. A549 (Lung Cancer)
DPC-001 -NH-(4-methoxyphenyl)-Cl8.5 ± 0.712.3 ± 1.115.1 ± 1.4
DPC-002 -NH-(4-chlorophenyl)-Cl3.2 ± 0.35.1 ± 0.47.8 ± 0.6
DPC-003 -NH-(4-fluorophenyl)-Cl4.1 ± 0.56.2 ± 0.58.9 ± 0.7
DPC-004 -NH-(4-methoxyphenyl)-morpholino15.2 ± 1.320.5 ± 1.825.3 ± 2.1
DPC-005 -NH-(4-chlorophenyl)-morpholino7.8 ± 0.610.1 ± 0.913.4 ± 1.2
DPC-006 Schiff Base with Aniline-Cl6.3 ± 0.59.7 ± 0.811.2 ± 1.0
Doxorubicin (Reference Drug)0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general structure-activity relationship trends observed in published studies on pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comprehensive study on the cytotoxicity of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Novel this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action start 2,4-Dichloropyrimidine- 5-carbaldehyde derivatives Novel Derivatives start->derivatives Chemical Synthesis cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Compound Treatment derivatives->treatment cell_culture->treatment cytotoxicity_assay MTT / SRB Assay treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Annexin V / PI Staining ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: General workflow for the synthesis and cytotoxic evaluation of novel compounds.

Signaling Pathway: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by pyrimidine derivatives.

apoptosis_pathway compound Pyrimidine Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic compounds.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the backbone of numerous FDA-approved drugs for diseases like cancer.[1][2] This guide provides a comparative analysis of in vitro kinase assay protocols tailored for the evaluation of pyrimidine-based inhibitors. We present detailed methodologies, comparative data on inhibitor performance, and visualizations of key experimental workflows and signaling pathways to aid researchers in selecting and optimizing assays for their specific research needs.

Comparison of In Vitro Kinase Assay Formats

A variety of assay formats are available to measure kinase activity and the inhibitory effects of compounds. The choice of assay depends on factors such as the specific research goal (e.g., high-throughput screening vs. detailed kinetic analysis), the nature of the kinase and substrate, and available instrumentation.[3][4]

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[5]Considered the "gold standard" for its directness and high sensitivity.[5]Requires handling of radioactive materials and specialized disposal.
Luminescence-Based Assays Quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[6] Low luminescence indicates high kinase activity (more ATP consumed).[6]High sensitivity, suitable for HTS, and non-radioactive.Indirect measurement of kinase activity.
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence polarization or resonance energy transfer upon substrate phosphorylation.[7]Homogeneous (no-wash) format, suitable for HTS, and non-radioactive.[7]Potential for interference from fluorescent compounds.
Mobility Shift Assays Separates the phosphorylated product from the non-phosphorylated substrate based on changes in charge, typically analyzed by capillary electrophoresis.[8]High sensitivity, comparable to radiometric assays.[8]Requires specialized instrumentation.
Binding Assays Measures the direct binding of an inhibitor to the kinase, independent of enzymatic activity.[5]Useful for identifying inhibitors that are not ATP-competitive.Does not directly measure the functional consequence of binding (i.e., inhibition of activity).[8]
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrimidine-based inhibitors against their respective kinase targets. Lower IC50 values indicate greater potency.[1]

Inhibitor Target Kinase Inhibitor Class Biochemical IC50 Cellular IC50
Osimertinib EGFR (T790M mutant)Pyrimidine-based~1 nM[1]~15 nM (H1975 cells)[1]
Erlotinib EGFR (WT)Quinazoline-based~2 nM[1]~5 nM (PC-9 cells)[1]
Ribociclib CDK4/6Pyrimidine-basedCDK4: 10 nM, CDK6: 39 nM-
Ibrutinib BTKPyrimidine-based0.5 nM-
AZD1152 Aurora BPyrimidine-based0.37 nM[9]-

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[1][8]

Detailed Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a detailed method for determining the potency of pyrimidine-based inhibitors against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[6][10] This method is well-suited for a 384-well plate format, making it amenable to high-throughput screening.[6]

Materials and Reagents:
  • Purified target kinase

  • Specific peptide substrate for the target kinase

  • Pyrimidine-based test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[10][11]

  • DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of the pyrimidine-based test compounds in DMSO.[6]

    • Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).[6]

    • Include a DMSO-only control (vehicle control for 100% kinase activity) and a known potent inhibitor as a positive control.[6]

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.[6][11]

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.[6]

    • The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions to ensure the reaction is in the linear range.[6]

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture (e.g., 2 µL of enzyme and 2 µL of substrate/ATP mix) into each well of the assay plate containing the compounds.[10][11]

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition (0% activity) control.[6]

    • Mix the plate gently on a plate shaker.[6]

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).[6][10] The incubation time should be optimized to ensure the reaction remains within the linear range.[6]

  • Signal Detection:

    • After incubation, add the ATP detection reagent (e.g., 5 µL of ADP-Glo™ Reagent) to all wells to stop the kinase reaction and initiate the luminescent signal generation.[6][10]

    • Incubate the plate for a short period (e.g., 10-40 minutes) at room temperature to stabilize the signal.[6][11]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[6]

  • Data Analysis:

    • Calculate Percent Inhibition:

      • 100% Activity (Vehicle Control): Luminescence of wells with DMSO only.[6]

      • 0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.[6]

      • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))

    • Determine IC50 Value:

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (Pyrimidine Inhibitors) C Dispense Compounds into 384-well Plate A->C B Kinase Reaction Mix (Kinase, Substrate, ATP) D Add Kinase Mix & Initiate Reaction B->D C->D E Incubate (e.g., 60 min at 30°C) D->E F Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Inhibitor Pyrimidine-based Inhibitor (e.g., Osimertinib) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

References

The Efficacy of Bases in SNAr Reactions of 2,4-Dichloropyrimidine-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the optimization of reaction conditions is a critical step in the synthesis of novel compounds. The nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine-5-carbaldehyde is a key transformation for introducing diverse functionalities. The choice of base is paramount in these reactions, influencing yield, regioselectivity, and reaction time. This guide provides a comparative analysis of the efficacy of different bases in SNAr reactions involving substituted dichloropyrimidines, supported by experimental data from related systems.

Comparison of Base Efficacy in SNAr Reactions of Dichloropyrimidines

While direct comparative studies on this compound are limited in publicly available literature, data from structurally similar substrates provide valuable insights into the performance of various organic and inorganic bases. The following table summarizes the observed yields for SNAr reactions on related dichloropyrimidine cores.

BaseSubstrateNucleophileSolventTemperature (°C)Yield (%)Reference
Triethylamine (TEA)2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious AminesEthanolRefluxModerate[1][2]
Sodium Hydroxide (NaOH)2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAmine/AlkoxideEthanolRefluxUndesired solvolysis[1][2]
Lithium bis(trimethylsilyl)amide (LiHMDS)6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AminesTHFNot SpecifiedHigh regioselectivity for C4[3]
Potassium Carbonate (K₂CO₃)6-Aryl-2,4-dichloropyrimidineDibutylamineDMAcNot Specified70:30 ratio of C4:C2 isomers[3]
N,N-Diisopropylethylamine (DIPEA) & Sodium Carbonate (Na₂CO₃)2-FluorobenzonitrilePiperidineWater10083[4]
Triethylamine (TEA) & Sodium Carbonate (Na₂CO₃)2-FluorobenzonitrilePiperidineWater10071[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) & Sodium Carbonate (Na₂CO₃)2-FluorobenzonitrilePiperidineWater10065[4]

Note: The data for 2-fluorobenzonitrile is included to provide a broader context for base efficiency in SNAr reactions, although it is not a pyrimidine substrate.

Discussion of Base Selection

The choice of base is critical and depends on the nucleophilicity of the amine and the desired outcome of the reaction.

  • Organic Bases: Triethylamine (TEA) is a commonly used organic base that effectively scavenges the HCl byproduct in amination reactions, driving the reaction to completion.[1][2] For sterically hindered or less reactive amines, stronger, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective. In the case of 6-aryl-2,4-dichloropyrimidines, the very strong base LiHMDS was employed to facilitate the reaction with aliphatic secondary amines, highlighting the need for strong bases with certain nucleophiles.[3]

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) are also utilized. However, their efficacy can be moderate, sometimes leading to a mixture of isomers.[3] Strong inorganic bases like sodium hydroxide (NaOH) should be used with caution in alcoholic solvents, as they can promote the formation of alkoxide ions, leading to competitive and often undesired solvolysis products.[1][2]

The electron-withdrawing nature of the carbaldehyde group at the C-5 position of this compound enhances the reactivity of the pyrimidine ring towards nucleophilic attack, typically favoring substitution at the C-4 position.[5][6]

Experimental Protocols

Below are detailed experimental protocols for SNAr reactions on related dichloropyrimidine substrates, which can be adapted for this compound.

General Procedure for SNAr Amination using Triethylamine

This protocol is adapted from the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[1][2]

  • To a solution of the dichloropyrimidine (1.0 mmol) in ethanol (5.0 mL), add the desired amine (1.0 mmol) and triethylamine (1.0 mmol).

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted product.

Procedure for SNAr Amination using LiHMDS

This protocol is based on the highly regioselective amination of 6-aryl-2,4-dichloropyrimidine.[3]

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and a palladium catalyst (if required for the specific amine) in anhydrous THF.

  • In a separate flask, premix the aliphatic secondary amine (1.1 equiv) with a 1 M solution of LiHMDS in THF (1.1 equiv).

  • Add the premixed amine-LiHMDS solution dropwise to the solution of the dichloropyrimidine at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the SNAr Reaction Workflow

The following diagrams illustrate the general workflow and the logical relationship in the SNAr reaction of this compound.

SNAr_Workflow Experimental Workflow for SNAr Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent add_nucleophile Add Nucleophile (Amine) start->add_nucleophile add_base Add Base add_nucleophile->add_base react Stir/Heat Reaction Mixture add_base->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Characterize Final Product purify->end SNAr_Mechanism Logical Steps in SNAr Mechanism reactants This compound + Nucleophile meisenheimer Formation of Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Nucleophilic Attack elimination Elimination of Chloride Ion meisenheimer->elimination Rearomatization product Monosubstituted Product elimination->product base_role Base Scavenges HCl Byproduct elimination->base_role

References

A Comparative Guide to the X-ray Crystallographic Analysis of Pyrimidine Derivatives, with a Focus on 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of pyrimidine derivatives, centering on the structural characteristics of 2,4-dichloropyrimidine and offering a prospective analysis for its 5-carbaldehyde derivative. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their broad range of pharmacological activities, including as anticancer and antimicrobial agents.[1][2] Understanding their three-dimensional structure at the atomic level through X-ray crystallography is crucial for rational drug design and structure-activity relationship studies.[3][4][5]

While a specific crystal structure for 2,4-Dichloropyrimidine-5-carbaldehyde is not publicly available, this guide leverages data from closely related structures to provide a robust comparative framework. We will examine the crystallographic data of 2,4-dichloropyrimidine and other substituted pyrimidines to anticipate the structural features of the title compound and to provide a comprehensive guide for its future analysis.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for 2,4-dichloropyrimidine and provides a template for the future analysis of its 5-carbaldehyde derivative and other related compounds. The data for 2,4-dichloropyrimidine is derived from existing literature.[6]

Parameter2,4-DichloropyrimidineThis compound (Hypothetical)
Chemical FormulaC₄H₂Cl₂N₂C₅H₂Cl₂N₂O
Molecular Weight148.98176.99
Crystal SystemMonoclinic-
Space GroupP2₁/c-
a (Å)3.858(1)-
b (Å)12.034(2)-
c (Å)12.308(3)-
α (°)90-
β (°)99.16(2)-
γ (°)90-
Volume (ų)563.9(3)-
Z4-
Calculated Density (g/cm³)1.756-

Structural Insights and Intermolecular Interactions

The crystal structure of 2,4-dichloropyrimidine reveals a nearly planar molecule.[6] The molecules are linked into chains through intermolecular C—H···N interactions.[6] For the 5-carbaldehyde derivative, it is anticipated that the aldehyde group will introduce additional intermolecular interactions, such as C—H···O or potential halogen bonding, which could significantly influence the crystal packing.

The introduction of different substituents on the pyrimidine ring can lead to variations in bond lengths, bond angles, and overall molecular conformation.[7] These structural changes can, in turn, affect the biological activity of the compounds. For instance, the herbicidal activity of certain pyrimidine derivatives has been shown to be dependent on the nature and position of substituents.[2]

Experimental Workflow for X-ray Crystallographic Analysis

The following diagram outlines a typical workflow for the single-crystal X-ray diffraction analysis of a novel pyrimidine derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (e.g., slow evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Intensity Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structure Refinement (full-matrix least-squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Structure & Data Deposition validation->final_structure Final Crystallographic Model pyrimidine_derivatives pyrimidine Pyrimidine dichloro 2,4-Dichloropyrimidine pyrimidine->dichloro Cl at C2, C4 amino 2-Aminopyrimidine pyrimidine->amino NH2 at C2 carbaldehyde 2,4-Dichloropyrimidine- 5-carbaldehyde dichloro->carbaldehyde CHO at C5

References

Navigating the Analysis of 2,4-Dichloropyrimidine-5-carbaldehyde Reaction Mixtures: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures containing 2,4-Dichloropyrimidine-5-carbaldehyde is critical for process optimization and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data and detailed protocols, to facilitate robust and reliable analysis.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its formation and the presence of related impurities during a chemical reaction is crucial for ensuring the quality and safety of the final product. LC-MS stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the target compound and its potential byproducts.

Comparison of LC-MS Methodologies

The selection of an appropriate LC-MS method is paramount for achieving accurate and reproducible results. Reversed-phase chromatography using a C18 column is a common and effective approach for separating this compound and its likely impurities. The choice of mobile phase and gradient elution profile can be tailored to optimize the separation. Below is a comparison of two illustrative LC-MS methods.

Table 1: Comparison of LC-MS Methods for the Analysis of this compound Reaction Mixtures

ParameterMethod A: Fast GradientMethod B: High-Resolution Gradient
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 5 min5-95% B in 10 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Ionization Mode ESI PositiveESI Positive
MS Detector QuadrupoleTime-of-Flight (TOF)

Expected Compound Data

The following table outlines the expected mass-to-charge ratios (m/z) and estimated retention times for this compound and its common impurities under the conditions of Method A. These impurities are typically present in syntheses starting from uracil.

Table 2: Expected m/z and Estimated Retention Times for Key Compounds

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)Estimated Retention Time (min) - Method A
UracilC₄H₄N₂O₂112.0273113.03461.2
5-HydroxymethyluracilC₅H₆N₂O₃142.0378143.04511.8
2,4-Dihydroxy-5-pyrimidinecarboxaldehydeC₅H₄N₂O₃140.0222141.02952.5
This compound C₅H₂Cl₂N₂O 175.9544 176.9617 4.1

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical methods.

Sample Preparation Protocol
  • Reaction Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of cold acetonitrile.

  • Dilution: Dilute the quenched sample 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS Method A: Fast Gradient Protocol
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-300.

LC-MS Method B: High-Resolution Gradient Protocol
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500, with a resolution of >10,000.

Visualizing the Workflow and Reaction Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the chemical transformations involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot quenching Quenching in Acetonitrile reaction_mixture->quenching dilution Dilution quenching->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection chromatogram Chromatogram & Mass Spectra ms_detection->chromatogram identification Peak Identification chromatogram->identification quantification Quantification identification->quantification

Caption: Experimental workflow for LC-MS analysis of reaction mixtures.

reaction_pathway uracil Uracil intermediate1 5-Hydroxymethyluracil uracil->intermediate1 HCHO intermediate2 2,4-Dihydroxy-5- pyrimidinecarboxaldehyde intermediate1->intermediate2 [O] product 2,4-Dichloropyrimidine- 5-carbaldehyde intermediate2->product POCl₃

Caption: Synthetic pathway from uracil to the target compound.

By utilizing the information and protocols outlined in this guide, researchers can effectively develop and implement robust LC-MS methods for the analysis of this compound reaction mixtures, leading to improved process control and higher quality pharmaceutical intermediates.

Assessing the Metabolic Stability of Novel Compounds Derived from 2,4-Dichloropyrimidine-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, significantly influencing its pharmacokinetic profile and overall in vivo efficacy. This guide provides a comparative analysis of the metabolic stability of three novel compounds hypothetically derived from the versatile scaffold, 2,4-Dichloropyrimidine-5-carbaldehyde. The data presented herein, while illustrative, is based on established in vitro methodologies to provide a practical framework for assessing similar compounds.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of three hypothetical derivatives of this compound – designated as Compound A, Compound B, and Compound C – in human liver microsomes and human hepatocytes. Verapamil, a well-characterized drug with moderate clearance, is included as a reference compound.

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Compound A Human Liver Microsomes4515.4
Human Hepatocytes3023.1
Compound B Human Liver Microsomes> 60< 11.5
Human Hepatocytes5512.6
Compound C Human Liver Microsomes1546.2
Human Hepatocytes1069.3
Verapamil Human Liver Microsomes2527.7
Human Hepatocytes1838.5

Key Observations:

  • Compound B demonstrates the highest metabolic stability in both liver microsomes and hepatocytes, with a half-life exceeding 60 minutes in microsomes. This suggests a lower susceptibility to metabolism by both Phase I and Phase II enzymes.

  • Compound C exhibits the lowest metabolic stability, indicating rapid metabolism in both test systems. This high clearance might predict poor in vivo exposure.

  • Compound A shows intermediate stability, suggesting a moderate rate of metabolic turnover.

Experimental Protocols

The following protocols for liver microsomal and hepatocyte stability assays are standard methods for evaluating the metabolic fate of new chemical entities.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, mediated by enzymes such as Cytochrome P450s (CYPs).

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds and reference compound (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound at a final concentration of 1 µM in phosphate buffer.

  • In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is terminated at each time point by adding cold acetonitrile containing an internal standard.

  • The plate is centrifuged to precipitate proteins.

  • The supernatant is collected for analysis.

3. Data Analysis:

  • The concentration of the parent compound at each time point is determined by LC-MS/MS.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.

1. Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and reference compound (10 mM in DMSO)

  • Acetonitrile with an internal standard

  • Collagen-coated 24- or 48-well plates

  • CO2 incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Procedure:

  • Thaw and seed hepatocytes onto collagen-coated plates at a density of 0.5 x 10^6 viable cells/mL.

  • Allow the cells to attach and recover in a CO2 incubator.

  • Prepare a working solution of the test compound at a final concentration of 1 µM in the incubation medium.

  • Remove the seeding medium and add the compound-containing medium to the cells.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Samples are taken from the incubation wells at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • The reaction is stopped by adding cold acetonitrile with an internal standard.

  • The samples are processed to separate the cell lysate and supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • The concentration of the parent compound is quantified at each time point.

  • Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance, with clearance normalized to the number of cells.

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a potential metabolic pathway for compounds derived from this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1µM) pre_incubate Pre-incubate System prep_compound->pre_incubate prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->pre_incubate start_reaction Initiate Reaction (Add Cofactors/Compound) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_t_half Calculate Half-Life (t½) lcms->calc_t_half calc_cl_int Calculate Intrinsic Clearance (CLint) lcms->calc_cl_int

Caption: Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2,4-Dichloro-5-(substituted)pyrimidine (Parent Compound) oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450, AO dehalogenation Dechlorination parent->dehalogenation CYP450 reduction Aldehyde/Imine Reduction parent->reduction Reductases glucuronidation Glucuronidation oxidation->glucuronidation UGTs sulfation Sulfation oxidation->sulfation SULTs excretion Excretion dehalogenation->excretion reduction->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for pyrimidine derivatives.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4) was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar chlorinated pyrimidine compounds. Researchers, scientists, and drug development professionals should treat this information as a preliminary guide and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with similar chlorinated organic compounds. All handling, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

The following table summarizes the likely hazards and recommended protective measures based on data for analogous compounds.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. Use a NIOSH-approved respirator if dust or aerosols may be generated.
Skin Corrosion/ Irritation May cause skin irritation or burns upon direct contact.Wear chemical-resistant gloves and a lab coat. Ensure skin is not exposed.
Eye Damage/ Irritation May cause serious eye irritation or damage.Wear tight-sealing safety goggles or a face shield.
Environmental Hazard Halogenated compounds can be persistent in the environment. Discharge into drains or waterways must be avoided.[1]Follow all institutional and local regulations for hazardous waste disposal to prevent environmental contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental compliance. As a chlorinated organic compound, it must be treated as hazardous waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including residual amounts in containers and any contaminated materials (e.g., gloves, weighing paper, pipette tips), as halogenated organic hazardous waste .[2]

  • It is imperative to segregate this waste from non-halogenated chemical waste streams to ensure proper disposal by a licensed waste management service.[2]

2. Container and Labeling:

  • Use a designated, chemically compatible, and leak-proof container for waste collection. The container should have a secure screw-top lid.

  • The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

  • If the waste is a mixture, list all chemical components and their approximate percentages on the label.

3. Collection of Waste:

  • Solid Waste: Carefully place the solid this compound and any contaminated disposable lab supplies into the designated hazardous waste container.[3] Avoid generating dust.[3]

  • Contaminated Solvents: If a solvent is used to rinse glassware or equipment, this rinsate must be collected and disposed of as halogenated liquid hazardous waste.

  • Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous waste.[2] After triple-rinsing and allowing the container to dry, deface the original label. Consult your institution's EHS guidelines for the final disposal of the rinsed container.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[3]

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup by a licensed hazardous waste contractor.

  • Do not pour any amount of this compound or its solutions down the drain.[1]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Collect Collect Waste in a Labeled, Compatible Container Segregate->Collect TripleRinse Triple-Rinse Empty Containers Collect->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate Store Store Waste in a Designated Satellite Accumulation Area CollectRinsate->Store EHS Contact EHS for Pickup Store->EHS

References

Personal protective equipment for handling 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 871254-61-4). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound is a solid substance that presents several hazards. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.[3]Prevents eye irritation from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects skin from irritation and potential absorption.
Body Protection Laboratory coat or other protective clothing.[3]Prevents skin exposure to the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if dust or aerosols are generated.[3]Protects the respiratory system from irritation.

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound.[3][4] In the absence of defined limits, it is crucial to handle this compound with care, employing measures to minimize dust generation and maintain low airborne concentrations through proper ventilation and handling techniques.

Operational Plan: Step-by-Step Handling Procedure

Follow this detailed methodology for handling this compound to ensure a safe operational workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the prescribed PPE (safety goggles, chemical-resistant gloves, and a lab coat) throughout the handling process.

  • Avoid all personal contact with the chemical, including inhalation of dust.[5]

  • Minimize dust generation by handling the solid carefully. Do not crush or grind the material outside of a controlled environment.

  • Use non-sparking tools to prevent ignition sources.[3]

3. Post-Handling Procedures:

  • After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[3]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves, wipes, and containers, as hazardous waste.

  • This compound is classified as a halogenated organic waste due to the presence of chlorine.[6] It is essential to segregate halogenated waste from non-halogenated waste streams.[6]

2. Container Management:

  • Use a designated, compatible, and properly sealed hazardous waste container.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

  • Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.

3. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing and allowing it to air-dry, and with all labels removed or defaced, the container may be disposed of as regular trash, depending on institutional policies.[6]

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[3] Do not dispose of this chemical in the regular trash or down the drain.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Verify availability of PPE (Goggles, Gloves, Lab Coat) B Ensure work is in a well-ventilated fume hood A->B C Locate nearest eyewash station and safety shower B->C D Wear all required PPE C->D Proceed to Handling E Handle solid carefully to minimize dust formation D->E F Use non-sparking tools E->F G Wash hands and exposed skin thoroughly F->G Proceed to Post-Handling H Decontaminate work surfaces and equipment G->H I Properly remove and store/ dispose of PPE H->I J Treat as halogenated hazardous waste I->J Proceed to Disposal K Collect in a labeled, sealed container J->K L Dispose through an approved waste disposal facility K->L M In case of exposure, initiate First Aid N Eye Contact: Flush with water for 15 min M->N O Skin Contact: Wash with soap and water M->O P Inhalation: Move to fresh air M->P Q Seek immediate medical attention N->Q O->Q P->Q

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.